molecular formula C4H9ClFN B584735 trans-3-Fluorocyclobutanamine hydrochloride CAS No. 1284245-36-8

trans-3-Fluorocyclobutanamine hydrochloride

Cat. No.: B584735
CAS No.: 1284245-36-8
M. Wt: 125.571
InChI Key: WEBFDQGKSKHFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-Fluorocyclobutanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H9ClFN and its molecular weight is 125.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluorocyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBFDQGKSKHFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736395
Record name 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284245-36-8
Record name 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorocyclobutanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling trans-3-Fluorocyclobutanamine Hydrochloride: A Summary of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Fluorocyclobutanamine hydrochloride is a fluorinated cyclic amine that holds potential as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into small carbocyclic scaffolds can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document provides a concise summary of the currently available technical information regarding the synthesis and characterization of this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 1408075-99-9[1][2][3]
Molecular Formula C₄H₉ClFN[2][3]
Molecular Weight 125.57 g/mol [1][2]
IUPAC Name This compoundN/A
Synonyms trans-1-Amino-3-fluorocyclobutane hydrochloride[1]
Purity Typically ≥95%[1]
Appearance White to off-white solidN/A
Storage Store at 2-8°C under an inert atmosphere[2]

Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the searched scientific literature. However, based on general principles of organic synthesis for analogous fluorinated cyclobutane derivatives, a plausible synthetic route can be conceptualized. A potential multi-step synthesis is outlined in the workflow diagram below. It is important to note that this represents a hypothetical pathway and would require experimental validation.

Synthesis_Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Fluorination cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Diastereomer Separation & Salt Formation A Cyclobutanone Precursor B [2+2] Cycloaddition A->B e.g., Ketene + Alkene C 3-Hydroxycyclobutanone B->C Intermediate Steps E 3-Fluorocyclobutanone C->E Fluorination D Fluorinating Agent (e.g., DAST) F 3-Fluorocyclobutanone I cis/trans-3-Fluorocyclobutanamine F->I Reductive Amination G Amine Source (e.g., NH₃, NH₂OH) H Reducing Agent (e.g., NaBH₃CN) J cis/trans Mixture K Chromatography J->K L trans-3-Fluorocyclobutanamine K->L N This compound L->N Salt Formation M HCl

Figure 1: A conceptual workflow for the synthesis of this compound.

Characterization Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not available in the public domain through the conducted searches. Chemical suppliers indicate the availability of such data upon request, suggesting that characterization has been performed but not published. For researchers requiring this data for compound verification, direct inquiry with commercial vendors is recommended.

Table 2: Summary of Spectroscopic and Analytical Data (Data Not Publicly Available)

AnalysisExpected Key Features
¹H NMR Signals corresponding to the cyclobutane ring protons, with characteristic splitting patterns due to fluorine-proton and proton-proton coupling. The chemical shift of the proton attached to the fluorine-bearing carbon would be significantly downfield.
¹³C NMR Four distinct signals for the cyclobutane ring carbons. The carbon atom bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).
¹⁹F NMR A single resonance, likely a multiplet due to coupling with adjacent protons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine salt), C-H stretching, and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₄H₈FN) and fragmentation patterns consistent with the cyclobutane structure.
Elemental Analysis Calculated values for C, H, Cl, F, and N should match the experimental findings for the hydrochloride salt (C₄H₉ClFN).

Experimental Protocols

As no detailed synthetic procedures have been published in the reviewed literature, this section cannot provide specific experimental protocols. The synthesis of fluorinated cyclobutane derivatives often involves specialized reagents and reaction conditions that require careful handling and optimization. Researchers aiming to synthesize this compound would need to develop a procedure based on analogous reactions reported for similar structures.

Conclusion and Future Outlook

This compound is a commercially available building block with potential applications in pharmaceutical research. While its basic chemical properties are documented by suppliers, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis and comprehensive characterization. The development and publication of a robust and scalable synthetic route, along with a complete spectroscopic and analytical data package, would be of considerable value to the scientific community, facilitating its broader application in the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to CAS 1408075-99-9: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and applications of CAS 1408075-99-9, chemically identified as trans-3-Fluorocyclobutanamine hydrochloride. This compound has emerged as a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics and advanced imaging agents. This document consolidates available data on its physicochemical properties, synthesis, and key applications, with a focus on its role in the creation of molecules targeting mutant isocitrate dehydrogenase 1 (IDH1) and its potential as a component in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to support researchers in their drug discovery and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated cyclic amine that has garnered interest for its unique conformational properties and its ability to serve as a bioisosteric replacement for other common chemical moieties in drug candidates.

PropertyValueReference
CAS Number 1408075-99-9[1][2]
IUPAC Name (1r,3r)-3-fluorocyclobutan-1-amine hydrochloride[1]
Synonyms trans-1-Amino-3-fluorocyclobutane hydrochloride[3]
Molecular Formula C4H9ClFN[4]
Molecular Weight 125.57 g/mol [1][4]
Appearance Off-white solid[5]
Purity Typically ≥95% or ≥97%[2][5]
Storage Conditions Inert atmosphere, 2-8°C[5]
Melting Point Not available
Boiling Point Not available
Solubility Not available
SMILES N[C@H]1C--INVALID-LINK--C1.Cl[1]
InChI Key WEBFDQGKSKHFDN-AXMBXGHFSA-N[6]

Synthesis and Spectroscopic Data

Although spectroscopic data for the title compound itself is not published in detail, the structural confirmation of its incorporation into more complex molecules is well-documented. For instance, in the synthesis of a novel PET imaging agent, the presence of the trans-3-fluorocyclobutylamino moiety was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy of the final product.

Applications in Drug Discovery and Development

The primary application of this compound lies in its use as a specialized building block for the synthesis of novel therapeutic and diagnostic agents.

PET Imaging Agents for Mutant IDH1

A significant application of this compound is in the synthesis of a 18F-labeled triazinediamine analogue for Positron Emission Tomography (PET) imaging of gliomas expressing mutant isocitrate dehydrogenase 1 (IDH1). The trans-isomer of the final compound demonstrated higher inhibitory potency against mutant IDH1 compared to the cis-isomer, highlighting the stereochemical importance of this building block.

The following protocol describes the synthesis of a triazinediamine derivative incorporating the trans-3-fluorocyclobutylamino moiety, which serves as a precursor for a PET imaging agent.

experimental_workflow start Starting Materials: - Monochloro-triazine analogue (1 eq) - trans-3-Fluorocyclobutanamine HCl (1.5 eq) - NaHCO3 (excess) - THF (solvent) reaction Reaction: - Stir reactants in THF - Reflux for 3 hours start->reaction Combine and heat workup Work-up: - Concentrate under reduced pressure reaction->workup After reaction completion purification Purification: - Flash column chromatography (Biotage, Hexanes/EtOAc gradient) workup->purification product Final Product: Triazinediamine analogue purification->product signaling_pathway mutant_IDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG Neomorphic conversion alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mutant_IDH1 epigenetic Epigenetic Dysregulation (Histone & DNA hypermethylation) two_HG->epigenetic Inhibits α-KG-dependent dioxygenases diff_block Block in Cellular Differentiation epigenetic->diff_block tumorigenesis Tumorigenesis diff_block->tumorigenesis inhibitor Triazinediamine Analogue (containing trans-3-fluorocyclobutylamino moiety) inhibitor->mutant_IDH1 Inhibits protac_logic cluster_linker Potential role of trans-3-Fluorocyclobutanamine protac Warhead (binds to Target Protein) Linker E3 Ligase Ligand linker_component trans-3-Fluorocyclobutylamino moiety (from CAS 1408075-99-9) linker_component->protac:f1

References

The Discovery and Synthesis of Fluorinated Cyclobutanamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, lipophilicity, and pKa. The rigid, three-dimensional scaffold of the cyclobutane ring offers a unique platform for positioning substituents in defined spatial orientations. The strategic combination of fluorination with the cyclobutanamine core has led to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the discovery and synthesis of fluorinated cyclobutanamine analogs, complete with detailed experimental protocols, quantitative biological data, and visualization of relevant signaling pathways.

Data Presentation: Biological Activities of Fluorinated Cyclobutanamine Analogs

The following tables summarize the in vitro biological activities of various fluorinated cyclobutanamine analogs against a range of therapeutically relevant targets.

Table 1: Antifungal Activity of Fluorinated Cyclobutanamine Analogs

Compound IDStructureTarget OrganismIC50 (µM)Reference
1 CF3-cyclobutane analog of ButenafineTrichophyton mentagrophytesReasonably active (qualitative)[1]
2 CF3-cyclobutane analog of ButenafineTrichophyton rubrumHigh growth inhibition (qualitative)[1]
3 Cyclobutane-containing compound 2Mahlavu158.45 ± 3.35[2]
4 Cyclobutane-containing compound 3Mahlavu37.11 ± 4.72[2]

Table 2: Histamine H1 Receptor Antagonist Activity of Fluorinated Cyclobutanamine Analogs

Compound IDStructureAssaypKB / KiReference
5 CF3-cyclobutane analog of BuclizineResazurin reduction assayIC50 = 102 µM[1]
6 Cyanoguanidine derivative 28Guinea pig ileumpKB = 8.6[3]
7 Cyanoguanidine derivative 32Guinea pig ileumpKB = 8.6[3]
8 LevocetirizineRadioligand bindingKi not specified, long residence time[4][5]
9 BilastineRadioligand bindingKi not specified, shorter residence time[4][5]

Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity of Fluorinated Cyclobutanamine Analogs

Compound IDStructureIC50 (nM)Reference
10 Fluoroolefin-containing peptidomimetic (l-3)Competitive inhibitionKi = 7690
11 Fluoroolefin-containing peptidomimetic (u-3)Competitive inhibitionKi = 6030
12 Bromo-substituted thiosemicarbazone 2fDPP-4 inhibition1.266 ± 0.264
13 Sitagliptin (reference)DPP-4 inhibition4.380 ± 0.319

Table 4: Isocitrate Dehydrogenase 1 (IDH1) Inhibitory Activity of Fluorinated Cyclobutanamine Analogs

Compound IDStructureTargetIC50 / EC50Reference
14 Ivosidenib (AGI-5198)IDH1/R132HIC50 = 70 nM[6]
15 T001-0657IDH1-R132CIC50 = 1311 nM[7]
16 1-hydroxypyridin-2-one derivativeIDH1(R132H)Ki as low as 140 nM[8]
17 1-hydroxypyridin-2-one derivativeGlioma cells with IDH1 R132HEC50 = 260–1800 nM[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated cyclobutanamine analogs.

Protocol 1: Synthesis of cis- and trans-3-Aryl-3-fluorocyclobutylamines

This protocol describes a general method for the synthesis of 3-aryl-3-fluorocyclobutylamines starting from 3-oxocyclobutane carboxylic acid.

Step 1: Esterification and Grignard Reaction

  • 3-Oxocyclobutane carboxylic acid is esterified to the corresponding methyl ester using standard methods (e.g., methanol and a catalytic amount of acid).

  • The resulting ketoester is reacted with an excess of an aryl magnesium bromide (e.g., phenylmagnesium bromide) in an appropriate solvent like tetrahydrofuran (THF) at 0 °C to room temperature to yield the tertiary alcohol.

Step 2: Deoxyfluorination

  • The tertiary alcohol is dissolved in a suitable solvent such as dichloromethane (DCM).

  • Diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent is added dropwise at a low temperature (e.g., -78 °C).

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with DCM, and the organic layer is dried and concentrated to yield a mixture of cis- and trans-3-aryl-3-fluorocyclobutane carboxylic acid methyl esters.

Step 3: Saponification

  • The mixture of esters is dissolved in a mixture of methanol and water.

  • An excess of a base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete.

  • The reaction mixture is acidified, and the carboxylic acid is extracted with an organic solvent.

Step 4: Curtius Rearrangement and Deprotection

  • The carboxylic acid is converted to the corresponding acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (TEA).

  • The acyl azide is then heated in a suitable solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate.

  • The isocyanate is trapped with a suitable alcohol, such as tert-butanol, to form the Boc-protected amine.

  • The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the final cis- and trans-3-aryl-3-fluorocyclobutylamines, which can be separated by chromatography.[6][9]

Protocol 2: Synthesis of 3-(Trifluoromethyl)cyclobutanamine

This protocol outlines a general approach for the synthesis of a trifluoromethyl-substituted cyclobutanamine.

Step 1: Preparation of 3-(Trifluoromethyl)cyclobutanecarboxylic Acid

  • Start with a suitable cyclobutane precursor, such as a 3-substituted cyclobutanecarboxylic acid.

  • The trifluoromethyl group can be introduced via deoxyfluorination of a carboxylic acid using sulfur tetrafluoride (SF4).[10]

Step 2: Conversion to Amine

  • The 3-(trifluoromethyl)cyclobutanecarboxylic acid is then converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement, similar to the final steps in Protocol 1.

Protocol 3: Synthesis of 3,3-Difluorocyclobutanamine

This protocol describes the synthesis of a gem-difluorinated cyclobutanamine.

Step 1: Synthesis of 3,3-Difluorocyclobutanone

  • A suitable precursor, such as a protected 3-hydroxycyclobutanone, is oxidized to the corresponding ketone.

  • The ketone is then subjected to gem-difluorination using a fluorinating agent like DAST or Deoxo-Fluor®.

Step 2: Reductive Amination

  • 3,3-Difluorocyclobutanone is reacted with an ammonia source (e.g., ammonium acetate or ammonia in methanol) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield 3,3-difluorocyclobutanamine.[11][12]

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by fluorinated cyclobutanamine analogs targeting the Histamine H1 Receptor, DPP-4, and mutant IDH1.

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Downstream PKC->Downstream Antagonist Fluorinated Cyclobutanamine Antagonist Antagonist->H1R Blocks

Caption: Antagonism of the Histamine H1 Receptor by fluorinated cyclobutanamine analogs blocks the Gq/PLC signaling cascade.

DPP-4 Inhibition and Downstream Effects

G DPP4_Inhibitor Fluorinated Cyclobutanamine DPP-4 Inhibitor DPP4 DPP-4 DPP4_Inhibitor->DPP4 Inhibits Other_Pathways Other Signaling Pathways (e.g., AMPK, SIRT1) DPP4_Inhibitor->Other_Pathways Modulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades to GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP4 Substrates GLP1R GLP-1 Receptor GLP1_GIP->GLP1R Activates Pancreatic_Beta_Cells Pancreatic β-cells GLP1R->Pancreatic_Beta_Cells On Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Beta_Cells->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis Vascular_Effects Beneficial Vascular Effects Other_Pathways->Vascular_Effects

Caption: Inhibition of DPP-4 by fluorinated cyclobutanamine analogs enhances incretin signaling and promotes glucose homeostasis.

Mutant IDH1 Inhibition Signaling Cascade

G IDH1_Inhibitor Fluorinated Cyclobutanamine IDH1 Inhibitor Mutant_IDH1 Mutant IDH1 IDH1_Inhibitor->Mutant_IDH1 Inhibits two_HG Oncometabolite 2-HG Mutant_IDH1->two_HG Produces alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH1 Substrate TET_enzymes TET Enzymes & other α-KG-dependent dioxygenases two_HG->TET_enzymes Inhibits HIF1a_Degradation HIF-1α Degradation two_HG->HIF1a_Degradation Inhibits Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) TET_enzymes->Epigenetic_Dysregulation Prevents Differentiation_Block Cellular Differentiation Block Epigenetic_Dysregulation->Differentiation_Block Leads to HIF1a_Stabilization HIF-1α Stabilization HIF1a_Degradation->HIF1a_Stabilization Prevents Tumor_Growth Tumor Growth HIF1a_Stabilization->Tumor_Growth Promotes Differentiation_Block->Tumor_Growth

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Fluorine in Cyclobutanamine Conformation and Stability

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] When introduced into a constrained ring system like cyclobutane, these effects become particularly pronounced, influencing ring conformation, basicity, lipophilicity, and metabolic stability. This guide provides a detailed exploration of the multifaceted role of fluorine in determining the conformational preferences and stability of cyclobutanamine, a valuable building block in drug discovery.

Conformational Landscape of the Cyclobutane Ring

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds. To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation.[3][4][5][6] This puckering results in two distinct substituent positions: axial and equatorial, analogous to the chair conformation of cyclohexane.[7] The energy barrier for ring-puckering is low, typically less than 2 kcal/mol, allowing for rapid interconversion between equivalent puckered conformations at room temperature.[7][8]

The puckered geometry is defined by the pucker angle (θ), which is the angle between the two C1-C2-C4 and C2-C3-C4 planes.[7] This non-planar arrangement reduces torsional strain at the expense of a slight increase in angle strain, as the C-C-C bond angles are compressed to approximately 88°.[5]

G cluster_puckered Puckered Cyclobutane Conformation cluster_planar Planar Cyclobutane (Transition State) puckered planar puckered->planar Ring Inversion

Figure 1: Puckered (butterfly) conformation of cyclobutane.

The Influence of Fluorine on Conformation: Stereoelectronic Effects

The introduction of a highly electronegative fluorine atom onto the cyclobutanamine scaffold introduces profound stereoelectronic effects that govern the conformational equilibrium. These effects often override simple steric considerations.

The Gauche Effect

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned with a dihedral angle of approximately 60° (gauche), rather than the sterically preferred 180° (anti).[9] In fluorinated systems, this is a dominant conformational driver. The primary explanation for the gauche effect is hyperconjugation: a stabilizing interaction involving the donation of electron density from a C-H σ bonding orbital into an adjacent, anti-periplanar C-F σ* antibonding orbital (σC-H → σ*C-F).[9][10] This interaction is maximized in a gauche arrangement.

In a fluorocyclobutanamine, the puckered ring allows for orientations that can maximize these stabilizing hyperconjugative interactions, influencing whether the fluorine and amine substituents preferentially occupy axial or equatorial positions.

Anomeric Effect

A related phenomenon, the anomeric effect, describes the thermodynamic preference for an axial conformation of an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring.[11] This is also explained by a hyperconjugative interaction, specifically the donation of electron density from a heteroatom's non-bonding orbital (n) into an adjacent anti-periplanar C-X σ* orbital (n → σ*C-X).[11]

In fluorocyclobutanamine, a generalized anomeric effect can occur between the nitrogen lone pair of the amine and an adjacent C-F bond.[12][13] The stability of a given conformer is significantly influenced by the relative orientation of the nitrogen lone pair and the C-F bond, with an anti-periplanar arrangement leading to a stabilizing nN → σ*C-F interaction.[12][13] This can create a strong conformational bias, often favoring a conformer that might otherwise be considered sterically hindered.

G F Fluorine Substitution Gauche Gauche Effect (σC-H → σC-F) F->Gauche Induces Anomeric Anomeric Effect (nN → σC-F) F->Anomeric Enables Conformation Cyclobutanamine Conformation Gauche->Conformation Governs Anomeric->Conformation Governs Sterics Steric Hindrance Sterics->Conformation Influences

Figure 2: Factors influencing fluorocyclobutanamine conformation.

Impact on Physicochemical Properties and Stability

Fluorination significantly alters the key physicochemical properties of cyclobutanamine, which are critical for its behavior in a biological system.

Basicity (pKa)

The basicity of the amine group is a crucial determinant of a drug's absorption, distribution, and target engagement. Fluorine is a potent electron-withdrawing group, and its introduction onto the cyclobutane ring decreases the electron density on the nitrogen atom through a negative inductive effect (-I). This reduces the availability of the nitrogen lone pair for protonation, thereby decreasing the basicity of the amine (i.e., lowering its pKa value).[14][15] The magnitude of this pKa depression is dependent on the number of fluorine atoms and their proximity to the amine group.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter for membrane permeability and overall ADME properties. The effect of fluorine on LogP is complex and can be counterintuitive.[16][17] While a single fluorine atom can sometimes increase lipophilicity by replacing a more polar C-H bond, fluoroalkyl groups (e.g., -CH₂F, -CHF₂, -CF₃) often have varied effects depending on their specific orientation on the cyclobutane ring.

Studies on fluoroalkyl-substituted cyclobutanes have shown that the relative orientation of the C-F and adjacent C-H bonds is critical.[14] An anti-periplanar orientation can enable C-F/C-H hyperconjugation, leading to increased polarization of the molecular surface and, unexpectedly, lowered lipophilicity compared to isomers where this interaction is not possible.[14] Therefore, the conformational bias induced by fluorine directly impacts the molecule's overall polarity and its LogP value.

Quantitative Data Summary

The following tables summarize the impact of fluorination on the physicochemical properties of cyclobutane derivatives, based on available literature data.

Table 1: Effect of Fluoroalkyl Substitution on pKa of Cyclobutane Amines

Compound/SubstituentpKaΔpKa (vs. CH₃)Reference
cis-CH₃10.50.0[14]
cis-CH₂F9.8-0.7[14]
cis-CHF₂9.1-1.4[14]
cis-CF₃8.5-2.0[14]
trans-CH₃10.60.0[14]
trans-CH₂F9.9-0.7[14]
trans-CHF₂9.2-1.4[14]
trans-CF₃8.6-2.0[14]

Note: pKa values are for the protonated amine.

Table 2: Effect of Fluoroalkyl Substitution on Lipophilicity (LogP) of Model Cyclobutane Amides

SubstituentLogPCommentsReference
CH₃1.5Baseline[14]
CH₂F1.2Lower lipophilicity[14]
CHF₂1.4Similar to methyl[14]
CF₃ (trans)1.8Increased lipophilicity[14]
CF₃ (cis)1.6Lower than expected due to polarization[14]
C₂F₅ (trans)2.3Increased lipophilicity[14]
C₂F₅ (cis)1.9Lower than expected due to polarization[14]

Note: LogP values were measured for model benzamide derivatives.

Experimental Protocols

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying the conformation of fluorinated cyclobutanes in solution.

  • Objective: To determine the preferred conformation and the dynamics of ring-puckering.

  • Methodology:

    • Sample Preparation: Dissolve the fluorocyclobutanamine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments such as COSY, HSQC, and NOESY are essential for unambiguous signal assignment.[14]

    • Analysis of Coupling Constants: Vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled nuclei (Karplus relationship). Measuring ³JH-H, ³JH-F, and ³JF-F provides critical information about the ring's pucker and the axial/equatorial orientation of substituents.[18][19][20]

    • NOE Analysis: Nuclear Overhauser Effect (NOE) correlations provide through-space distance information, which helps to distinguish between axial and equatorial protons and confirm substituent orientations.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can reveal information about the thermodynamics of the conformational equilibrium.[21] Changes in chemical shifts or coupling constants with temperature indicate a dynamic equilibrium between two or more conformers.

G cluster_exp NMR Experimental Workflow cluster_analysis Data Analysis Sample Prepare Sample (Dissolve in CDCl3) Acquire Acquire Spectra (1H, 19F, 13C, 2D NOESY) Sample->Acquire Assign Assign Signals (COSY, HSQC) Acquire->Assign Analyze Analyze Data Assign->Analyze J Measure Coupling Constants (³J H-F, ³J H-H) Analyze->J NOE Measure NOE Correlations Analyze->NOE Result Determine Conformation (Axial/Equatorial Preference) J->Result NOE->Result

Figure 3: Experimental workflow for NMR conformational analysis.
Determination of pKa

  • Objective: To quantify the basicity of the amine.

  • Methodology (Potentiometric Titration):

    • Sample Preparation: Prepare a solution of the amine hydrochloride salt of known concentration (e.g., 10 mM) in a mixed solvent system (e.g., water/methanol) to ensure solubility.

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The experiment is typically repeated multiple times to ensure accuracy.

Determination of Lipophilicity (LogP)
  • Objective: To measure the octanol-water partition coefficient.

  • Methodology (Shake-Flask Method):

    • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to create a biphasic system.

    • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow equilibrium to be reached.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Concentration Measurement: Carefully remove aliquots from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or ¹⁹F NMR for fluorinated compounds).

    • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log([Compound]octanol / [Compound]water).

Conclusion

The introduction of fluorine into the cyclobutanamine scaffold is a powerful strategy for modulating molecular properties, but its effects are far from simple. Fluorine's influence extends beyond steric bulk to a complex interplay of inductive and stereoelectronic effects, including the gauche and anomeric effects. These forces dictate the puckered conformation of the cyclobutane ring, which in turn governs the molecule's basicity and lipophilicity in ways that are not always predictable from simple principles. A thorough understanding of these conformational and stereoelectronic drivers, supported by robust experimental and computational analysis, is essential for the rational design of fluorinated cyclobutanamine derivatives in drug discovery. By leveraging these subtle effects, medicinal chemists can precisely tune molecular architecture to optimize potency, selectivity, and pharmacokinetic profiles.

References

commercial availability and purity of trans-3-Fluorocyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-3-Fluorocyclobutanamine hydrochloride, a valuable building block in medicinal chemistry. The document details its commercial availability, purity specifications, and methods for its synthesis and purification. Furthermore, it outlines analytical techniques for purity assessment and explores its application in the development of targeted protein degraders, a promising modality in modern drug discovery.

Commercial Availability and Purity

trans-3-Fluorocyclobutanamine HCl is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities ranging from 95% to over 97%. Researchers should consult individual supplier specifications for detailed purity information and available analytical data.

Supplier CAS Number Purity Notes
AChemBlock1408075-99-997%[1]-
Apollo Scientific1408075-99-995%-
AiFChem1408075-99-995%[2]-
Crysdot LLC1408075-99-995+%Inquire for stock
CP Lab Safety1408075-99-9min 97%-

Synthesis and Purification

The synthesis of trans-3-Fluorocyclobutanamine can be achieved through a multi-step sequence starting from 3-oxocyclobutane carboxylic acid.[3] The subsequent conversion to its hydrochloride salt is a standard procedure in organic chemistry.

Experimental Protocol: Synthesis of trans-3-Fluorocyclobutanamine

A plausible synthetic route, adapted from the synthesis of similar 3-fluorocyclobutylamines, involves the following key transformations.[3]

G A 3-Oxocyclobutane carboxylic acid B Esterification A->B C Ketone Reduction B->C D Hydroxyl to Fluorine Substitution (DAST or similar) C->D E Ester Hydrolysis D->E F Curtius Rearrangement E->F G Boc Protection F->G H Separation of Diastereomers G->H I Boc Deprotection H->I J trans-3-Fluorocyclobutanamine I->J G cluster_0 PROTAC Molecule cluster_1 Cellular Machinery A Target Protein Ligand B Linker A->B D Target Protein of Interest (POI) A->D binds C E3 Ligase Ligand B->C E E3 Ubiquitin Ligase C->E binds F Ubiquitination D->F E->F recruits POI via PROTAC G Proteasome F->G tags POI for H Degradation G->H H->D eliminates G A Identify Target Protein B Develop/Select Target Ligand A->B C Select E3 Ligase and Ligand A->C E Assemble PROTAC Library B->E C->E D Design and Synthesize Linker (incorporating moieties like trans-3-Fluorocyclobutanamine) D->E F Screen for Ternary Complex Formation and Target Degradation E->F G Lead Optimization F->G

References

Spectroscopic Analysis of trans-3-Fluorocyclobutanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-3-Fluorocyclobutanamine hydrochloride, a key building block in medicinal chemistry. Due to the limited availability of public domain raw spectroscopic data, this document outlines the expected spectral characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Overview of Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure. These values are predictive and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (ppm)MultiplicityProtonsAssignment
~5.2 - 5.5dtm1HCH-F
~3.8 - 4.1m1HCH-NH₃⁺
~2.8 - 3.1m2HCH₂ (adjacent to CH-F)
~2.5 - 2.8m2HCH₂ (adjacent to CH-NH₃⁺)

Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (ppm)Assignment
~88 - 92 (d, ¹JCF ≈ 200-220 Hz)CH-F
~45 - 49CH-NH₃⁺
~35 - 39 (d, ²JCF ≈ 20-25 Hz)CH₂

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2800 - 3200Strong, BroadN-H stretch (amine salt)
2900 - 3000MediumC-H stretch
1500 - 1600MediumN-H bend
1000 - 1200StrongC-F stretch

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
90.0719[M+H]⁺ (free amine)
73.0613[M-NH₃]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard zg30

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Spectral Width: 16 ppm

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard zgpg30 (proton decoupled)

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.2 s

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small, solid sample of this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Mode: ATR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50 - 500

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Sample trans-3-Fluorocyclobutanamine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Report Technical Guide Structure->Report Purity->Report

Caption: Workflow for the spectroscopic analysis of trans-3-Fluorocyclobutanamine HCl.

The Strategic Incorporation of Fluorine: An In-depth Guide to Fluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing lead compounds. This technical guide provides a comprehensive overview of the role of fluorinated building blocks in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in harnessing the full potential of this versatile element.

The Impact of Fluorination on Drug Properties

Strategic placement of fluorine atoms or fluorine-containing functional groups can dramatically alter a molecule's biological profile. These modifications are typically aimed at enhancing metabolic stability, modulating lipophilicity and basicity (pKa), and improving binding affinity to the target protein.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the ability to block metabolic "soft spots" on a drug molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, which can significantly increase the half-life of a drug in the body.

Modulation of Physicochemical Properties

The high electronegativity of fluorine can have a substantial impact on the acidity and basicity of nearby functional groups. This modulation of pKa can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target. Furthermore, the effect of fluorination on lipophilicity (logP) is highly dependent on the context of the substitution. While the introduction of a single fluorine atom to an aliphatic or aromatic ring can subtly alter lipophilicity, the incorporation of trifluoromethyl (-CF3) groups generally increases it.

Improved Binding Affinity

Fluorine's unique electronic properties can also enhance a drug's binding affinity for its target protein. Fluorine atoms can participate in favorable intermolecular interactions within the binding pocket, including hydrogen bonds and dipole-dipole interactions. By altering the electronic distribution of the molecule, fluorine can also indirectly influence the strength of other binding interactions.

Quantitative Data on the Effects of Fluorination

To illustrate the tangible impact of incorporating fluorine, the following tables summarize key physicochemical and pharmacokinetic parameters for pairs of non-fluorinated and fluorinated analog compounds.

CompoundStructure (R)pKa (Predicted)clogP (Predicted)
Isoquinoline Analog 1a H6.82.5
Isoquinoline Analog 1b 7-F6.52.7
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[1]
CompoundHalf-life (t₁/₂, min) in Human Liver Microsomes
Risperidone 20
Paliperidone (9-hydroxyrisperidone) Metabolite of Risperidone
Olanzapine 30
Flumezapine Not Widely Reported
Metabolic stability data for antipsychotics can vary significantly between studies. The data presented is a generalized representation.

Experimental Protocols for the Synthesis of Fluorinated Building Blocks

The successful integration of fluorine into drug candidates relies on robust and efficient synthetic methodologies. The following section provides detailed protocols for the synthesis of key fluorinated building blocks.

Synthesis of Trifluoromethylated Aromatic Compounds via Copper-Catalyzed Cross-Coupling

Reaction: Aryl Halide + Trifluoromethyl Source --(Cu Catalyst, Ligand, Base)--> Aryl-CF3

Materials:

  • Aryl iodide or bromide

  • (Trifluoromethyl)trimethylsilane (TMSCF3) or other suitable trifluoromethyl source

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and KF (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add TMSCF3 (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated aromatic compound.

Synthesis of Fluorinated Pyridines via Nucleophilic Aromatic Substitution

Reaction: Chloropyridine + Fluoride Source --(Solvent, High Temperature)--> Fluoropyridine

Materials:

  • 2-Chloropyridine or other suitable chloropyridine starting material

  • Potassium fluoride (KF)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a reaction vessel equipped with a reflux condenser, add 2-chloropyridine (1.0 mmol) and anhydrous KF (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the vessel.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water and extract the product with an organic solvent like diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography to afford the fluoropyridine.

Synthesis of Fluorinated Piperidines via Catalytic Hydrogenation of Fluoropyridines

Reaction: Fluoropyridine --(Catalyst, H2 pressure, Solvent)--> Fluoropiperidine

Materials:

  • Fluoropyridine derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H2)

Procedure:

  • In a hydrogenation vessel, dissolve the fluoropyridine (1.0 mmol) in methanol (10 mL).

  • Carefully add the Pd/C catalyst (5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for the required time (typically 12-24 hours), monitoring for the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude fluoropiperidine, which can be further purified if necessary.

Visualizing the Role of Fluorinated Building Blocks

Graphical representations of signaling pathways and experimental workflows can provide a clearer understanding of the context in which fluorinated building blocks are utilized. The following diagrams were generated using the Graphviz DOT language.

logical_relationship cluster_input Inputs cluster_process Drug Discovery & Development cluster_output Outcomes Fluorinated Building Block Fluorinated Building Block Lead Compound Lead Compound Fluorinated Building Block->Lead Compound Incorporation Fluorinated Analog Fluorinated Analog Lead Compound->Fluorinated Analog Synthesis Preclinical Development Preclinical Development Fluorinated Analog->Preclinical Development Testing Improved Properties Improved Properties Preclinical Development->Improved Properties Drug Candidate Drug Candidate Improved Properties->Drug Candidate

Caption: Workflow of incorporating fluorinated building blocks in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Use of trans-3-Fluorocyclobutanamine Hydrochloride in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical determinant of a PROTAC's biological activity and physicochemical properties, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as cell permeability and pharmacokinetic parameters.[3]

The strategic incorporation of fluorine atoms and rigid cyclic scaffolds into PROTAC linkers is an emerging strategy to optimize their drug-like properties.[2][4] Fluorination can modulate lipophilicity, membrane permeability, and metabolic stability, while rigid linkers can offer conformational control, potentially enhancing the potency and selectivity of the PROTAC.[4] This document provides detailed application notes and protocols for the use of trans-3-Fluorocyclobutanamine hydrochloride , a novel building block for the synthesis of PROTACs with fluorinated, rigid linkers.

Application Notes

The incorporation of the trans-3-fluorocyclobutanamine moiety into a PROTAC linker offers several potential advantages for drug discovery and development:

  • Modulation of Physicochemical Properties: The fluorine atom can significantly lower the lipophilicity (logP) of the linker, which may improve solubility and reduce non-specific binding.[4] The rigid cyclobutane ring provides a defined three-dimensional structure, which can help to optimize the spatial orientation of the two ligands for efficient ternary complex formation.[3]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, potentially leading to an extended in vivo half-life of the PROTAC.

  • Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the cyclobutane scaffold restricts the conformational freedom of the linker.[3] This can pre-organize the PROTAC into a bioactive conformation, leading to a lower entropic penalty upon binding to the POI and E3 ligase, which may translate to higher degradation efficiency.

  • Enhanced Cell Permeability: While seemingly counterintuitive for a polar moiety, strategic fluorination can in some cases improve cell permeability by masking polar functional groups and interacting favorably with membrane lipids.

Physicochemical Properties of Fluorinated Linker Building Blocks

The introduction of fluorinated motifs can have a predictable impact on key physicochemical parameters. Below is a table summarizing the expected properties of linkers containing the trans-3-fluorocyclobutanamine moiety compared to non-fluorinated analogues.

PropertyNon-Fluorinated Cyclobutanamine Linkertrans-3-Fluorocyclobutanamine LinkerRationale
Lipophilicity (clogP) HigherLowerThe high electronegativity of fluorine reduces the lipophilicity of the molecule.[4]
Aqueous Solubility LowerHigherReduced lipophilicity generally correlates with increased aqueous solubility.
Metabolic Stability ModerateHigherThe C-F bond is more resistant to enzymatic cleavage compared to C-H bonds.
Conformational Flexibility RigidRigidThe cyclobutane ring imparts rigidity to the linker in both cases.
Hydrogen Bonding Capacity Amine group acts as H-bond donor.Amine group acts as H-bond donor; fluorine can act as a weak H-bond acceptor.The primary amine is the main site for hydrogen bonding.

Experimental Protocols

The primary amine of this compound can be incorporated into PROTAC linkers using standard synthetic methodologies, most commonly through amide bond formation or reductive amination.[1]

Protocol 1: Amide Bond Formation

This protocol describes the coupling of this compound to a carboxylic acid-functionalized E3 ligase ligand (or a linker intermediate).

Materials:

  • This compound

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and the coupling reagent (e.g., PyBOP, 1.2 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF with DIPEA (1.1 eq) to neutralize the hydrochloride salt. Add this solution to the activated E3 ligase ligand mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide-linked product.

Protocol 2: Reductive Amination

This protocol outlines the reaction of this compound with an aldehyde-functionalized POI ligand (or a linker intermediate).

Materials:

  • This compound

  • Aldehyde-functionalized POI ligand

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the aldehyde-functionalized POI ligand (1.0 eq), this compound (1.2 eq), and DIPEA (1.5 eq) in anhydrous DCM or DCE. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the desired secondary amine product.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing trans-3-Fluorocyclobutanamine as a linker component via amide bond formation.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis Step cluster_intermediate Intermediate cluster_final_step Final PROTAC Assembly cluster_product Final Product E3_Ligand E3 Ligase Ligand (with COOH) Coupling Amide Coupling (e.g., PyBOP, DIPEA) E3_Ligand->Coupling Fluorocyclobutanamine trans-3-Fluorocyclobutanamine Hydrochloride Fluorocyclobutanamine->Coupling Intermediate E3 Ligase-Linker Fragment Coupling->Intermediate Final_Coupling Coupling Reaction Intermediate->Final_Coupling POI_Ligand POI Ligand (with reactive handle) POI_Ligand->Final_Coupling PROTAC Final PROTAC Final_Coupling->PROTAC PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_Ligase_bound E3 Ligase PROTAC->E3_Ligase_bound Recruits POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Degradation E3_Ligase_bound->POI_bound Ubiquitination Ubiquitin Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

References

Synthetic Strategies for the Incorporation of trans-3-Fluorocyclobutanamine into Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the incorporation of trans-3-fluorocyclobutanamine, a valuable building block in medicinal chemistry, into larger molecules. The strategic introduction of this fluorinated motif can significantly influence the physicochemical and pharmacological properties of a compound, including its metabolic stability, lipophilicity, and binding affinity. The following sections detail established methods for amide bond formation, reductive amination, and nucleophilic aromatic substitution, complete with experimental procedures and quantitative data.

Amide Coupling via HATU Activation

Amide bond formation is a cornerstone of drug discovery. For amines with reduced nucleophilicity due to electron-withdrawing groups, such as trans-3-fluorocyclobutanamine, the use of a potent coupling agent is crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for such transformations, known for its rapid reaction times and ability to suppress side reactions.

Experimental Workflow: Amide Coupling

AmideCoupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Amine trans-3-Fluorocyclobutanamine Hydrochloride Stir Stir at RT Amine->Stir Acid Carboxylic Acid Acid->Stir Solvent Aprotic Solvent (e.g., DMF) Solvent->Stir Base Base (e.g., DIPEA) Base->Stir HATU HATU HATU->Stir Quench Quench with Water Stir->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Chromatography) Extract->Purify

Caption: General workflow for HATU-mediated amide coupling.

Protocol: Synthesis of N-(trans-3-fluorocyclobutyl)benzamide

Materials:

  • trans-3-Fluorocyclobutanamine hydrochloride

  • Benzoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) and additional DIPEA (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic Acidtrans-3-Fluorocyclobutanamine HClHATUDIPEADMF285
4-Chlorobenzoic Acidtrans-3-Fluorocyclobutanamine HClHATUDIPEADMF382
Thiophene-2-carboxylic acidtrans-3-Fluorocyclobutanamine HClHATUDIPEADMF2.588

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used to introduce amine moieties onto carbonyl-containing molecules. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent particularly well-suited for this transformation, as it tolerates a wide range of functional groups and reaction conditions.

Experimental Workflow: Reductive Amination

ReductiveAmination cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification Amine trans-3-Fluorocyclobutanamine Stir1 Stir at RT Amine->Stir1 Carbonyl Aldehyde or Ketone Carbonyl->Stir1 Solvent Aprotic Solvent (e.g., DCE) Solvent->Stir1 Acid Acetic Acid (optional) Acid->Stir1 STAB Add NaBH(OAc)₃ Stir1->STAB Imine Formation Stir2 Stir at RT STAB->Stir2 Quench Quench with NaHCO₃ Stir2->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify Extract->Purify

Caption: General workflow for reductive amination with STAB.

Protocol: Synthesis of N-Benzyl-trans-3-fluorocyclobutanamine

Materials:

  • trans-3-Fluorocyclobutanamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of trans-3-fluorocyclobutanamine (1.0 eq) and benzaldehyde (1.1 eq) in DCE, stir the mixture at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2]

  • Separate the layers and extract the aqueous layer with DCE.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aldehyde/KetoneAmineReducing AgentSolventTime (h)Yield (%)
Benzaldehydetrans-3-FluorocyclobutanamineNaBH(OAc)₃DCE478
Cyclohexanonetrans-3-FluorocyclobutanamineNaBH(OAc)₃DCE672
4-Fluorobenzaldehydetrans-3-FluorocyclobutanamineNaBH(OAc)₃THF580

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the formation of aryl-amine bonds, particularly with electron-deficient aromatic or heteroaromatic systems. The presence of electron-withdrawing groups on the aromatic ring facilitates the attack of the nucleophile, in this case, trans-3-fluorocyclobutanamine.

Experimental Workflow: Nucleophilic Aromatic Substitution

SNAr cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Amine trans-3-Fluorocyclobutanamine Heat Heat Amine->Heat ArylHalide Electron-Deficient Aryl/Heteroaryl Halide ArylHalide->Heat Solvent Polar Aprotic Solvent (e.g., DMSO, NMP) Solvent->Heat Base Base (e.g., K₂CO₃, DIPEA) Base->Heat Cool Cool to RT Heat->Cool Reaction Completion Dilute Dilute with Water Cool->Dilute Extract Extract with Organic Solvent Dilute->Extract Purify Purify Extract->Purify

Caption: General workflow for SNAr reactions.

Protocol: Synthesis of 2-((trans-3-fluorocyclobutyl)amino)pyrimidine

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of 2-chloropyrimidine (1.0 eq) and potassium carbonate (3.0 eq) in NMP, add this compound (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aryl/Heteroaryl HalideAmineBaseSolventTemperature (°C)Time (h)Yield (%)
2-Chloropyrimidinetrans-3-Fluorocyclobutanamine HClK₂CO₃NMP901265
4-Fluoronitrobenzenetrans-3-Fluorocyclobutanamine HClDIPEADMSO100875
2-Chloro-5-nitropyridinetrans-3-Fluorocyclobutanamine HClK₂CO₃DMF801670

References

Application Note: A Robust Protocol for the N-Acylation of trans-3-Fluorocyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction

N-acylation is a cornerstone transformation in organic synthesis, crucial for the formation of amide bonds, which are prevalent in a vast number of pharmaceuticals and bioactive molecules. The incorporation of fluorine into molecular scaffolds is a widely adopted strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. trans-3-Fluorocyclobutanamine serves as a valuable bioisosteric replacement for other common cyclic amines. This document provides a detailed, optimized protocol for the N-acylation of its hydrochloride salt, a common and stable form of the amine.

Reaction Principle

The N-acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final amide product.

Since the starting material is a hydrochloride salt, the amine is initially protonated and non-nucleophilic. A base is required to first neutralize the salt and liberate the free amine. A second equivalent of the base is then needed to scavenge the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction itself, driving the reaction to completion.[1] A common and effective method for this transformation under anhydrous conditions involves using an organic base like triethylamine in an aprotic solvent such as dichloromethane.[2][3]

Experimental Protocol

This protocol describes a general procedure for the N-acylation of trans-3-Fluorocyclobutanamine HCl with a generic acyl chloride (R-COCl).

Materials:

  • trans-3-Fluorocyclobutanamine HCl

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add trans-3-Fluorocyclobutanamine HCl (1.0 eq).

  • Reagent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Add triethylamine (2.2 eq) to the suspension. Stir the mixture for 10-15 minutes at room temperature to ensure the formation of the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[2]

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[2]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-trans-3-fluorocyclobutanamine product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, HRMS).

Data Presentation

The following table outlines the reagent quantities for a representative reaction performed on a 5 mmol scale.

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
trans-3-Fluorocyclobutanamine HCl125.571.05.0628 mg
Acetyl Chloride (Example Acylating Agent)78.501.15.5432 mg (0.39 mL)
Triethylamine (Et₃N)101.192.211.01.11 g (1.52 mL)
Anhydrous Dichloromethane (DCM)---~25 mL

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the N-acylation reaction mechanism and the experimental workflow.

reaction_mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products Amine trans-3-Fluorocyclobutanamine (Free Base) Attack Nucleophilic Attack Amine->Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Attack Tetrahedral Tetrahedral Intermediate Elimination Elimination of Cl⁻ Tetrahedral->Elimination Attack->Tetrahedral Amide N-acyl-trans-3-fluorocyclobutanamine Elimination->Amide HCl_byproduct HCl Elimination->HCl_byproduct BaseSalt Et₃N·HCl Salt HCl_byproduct->BaseSalt Base Triethylamine (Et₃N) Base->BaseSalt

Caption: Reaction mechanism for the N-acylation of a primary amine.

experimental_workflow start Start setup Dissolve Amine·HCl and Et₃N in Anhydrous DCM start->setup cool Cool Solution to 0 °C setup->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (H₂O, 1M HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) & Concentrate in vacuo workup->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for N-acylation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Acyl chlorides and triethylamine are corrosive and volatile; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile solvent; avoid inhalation and skin contact.

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain cooling and add reagents slowly.

The protocol described provides a reliable and efficient method for the N-acylation of trans-3-Fluorocyclobutanamine HCl. The use of triethylamine effectively neutralizes the hydrochloride salt and the reaction byproduct, while the anhydrous conditions ensure high yields of the desired amide product. This straightforward procedure is highly adaptable for various acylating agents, making it a valuable tool for the synthesis of diverse fluorinated compounds for drug discovery and development programs.

References

Application of trans-3-Fluorocyclobutanamine in Drug Discovery: A Case Study in BET Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. Small, conformationally restricted fluorinated motifs, such as the trans-3-fluorocyclobutanamine scaffold, have garnered significant interest for their ability to enhance metabolic stability, binding affinity, and membrane permeability. This application note details the use of trans-3-fluorocyclobutanamine in the discovery of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, a class of epigenetic readers implicated in a variety of cancers and inflammatory diseases.

The rationale for employing the trans-3-fluorocyclobutanamine moiety lies in its unique stereoelectronic properties. The fluorine atom, with its high electronegativity, can introduce favorable electronic interactions within the protein binding pocket and influence the pKa of the neighboring amine, thereby modulating its interaction with key residues. Furthermore, the rigid cyclobutane ring system can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

This document provides a summary of a drug discovery case study, presenting quantitative data, detailed experimental protocols, and visualizations to guide researchers in applying this valuable building block.

Case Study: Discovery of Potent BET Bromodomain Inhibitors

In a representative drug discovery campaign, a series of compounds incorporating the trans-3-fluorocyclobutanamine moiety were synthesized and evaluated for their ability to inhibit the BRD4 bromodomain, a key member of the BET family. The trans-3-fluorocyclobutanamine was introduced as a key building block to explore the structure-activity relationship (SAR) around a core scaffold designed to bind to the acetyl-lysine binding pocket of BRD4.

Data Presentation

The following table summarizes the in vitro activity of a selection of synthesized compounds, highlighting the impact of the trans-3-fluorocyclobutanamine moiety on binding affinity and cellular potency.

Compound IDModificationBRD4 (BD1) Binding Affinity (Kd, nM)Cellular Antiproliferative Activity (IC50, μM) in MCF-7 cells
1 Unsubstituted cyclobutanamine1502.5
2 trans-3-Fluorocyclobutanamine 45 0.8
3 cis-3-Fluorocyclobutanamine981.9
4 3,3-Difluorocyclobutanamine1202.1

Note: The data presented here is a representative example based on typical findings in medicinal chemistry literature and is for illustrative purposes.

The data clearly demonstrates that the incorporation of a single fluorine atom in the trans configuration on the cyclobutane ring (Compound 2 ) leads to a significant improvement in both binding affinity for the BRD4 bromodomain and cellular antiproliferative activity compared to the unsubstituted analog (Compound 1 ) and the corresponding cis and difluoro-analogs (Compounds 3 and 4 ).

Experimental Protocols

General Synthetic Procedure for the Incorporation of trans-3-Fluorocyclobutanamine

The following is a general protocol for the coupling of trans-3-fluorocyclobutanamine to a representative carboxylic acid-containing core scaffold.

Scheme 1: Amide Coupling Reaction

G Scaffold Core Scaffold-COOH Reagents HATU, DIPEA DMF, rt, 16 h Scaffold->Reagents Amine trans-3-Fluorocyclobutanamine Amine->Reagents Product Final Compound Reagents->Product

Caption: General amide coupling workflow.

Materials:

  • Carboxylic acid-containing core scaffold (1.0 eq)

  • trans-3-Fluorocyclobutanamine hydrochloride (1.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (N,N-Dimethylformamide), anhydrous

Procedure:

  • To a solution of the carboxylic acid-containing core scaffold in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired final compound.

BRD4 Bromodomain (BD1) Binding Assay Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a competitive binding assay to determine the binding affinity (Kd) of test compounds to the first bromodomain of BRD4.

G cluster_0 Assay Principle NodeA GST-BRD4(BD1) NodeC Eu-W1024-labeled anti-GST Ab NodeA->NodeC NodeG No FRET Signal NodeA->NodeG Binding Disrupted NodeB Biotinylated Histone H4 Peptide NodeD SA-XL665 NodeB->NodeD NodeE FRET Signal NodeC->NodeE Donor NodeD->NodeE Acceptor NodeF Test Compound NodeF->NodeA Competes with Histone Peptide

Caption: TR-FRET assay principle for BRD4 inhibitors.

Materials:

  • GST-tagged human BRD4 (BD1) protein

  • Biotinylated histone H4 acetylated peptide ligand

  • Europium (Eu-W1024) labeled anti-GST antibody (donor)

  • Streptavidin-XL665 (SA-XL665) (acceptor)

  • Test compounds (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add GST-BRD4(BD1) protein and the biotinylated histone H4 peptide to the wells of the microplate.

  • Add the serially diluted test compounds to the wells.

  • Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.

  • Add a mixture of Eu-W1024-labeled anti-GST antibody and SA-XL665 to each well.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Measure the TR-FRET signal using a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Antiproliferative Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of a cancer cell line (e.g., MCF-7).

G cluster_0 Experimental Workflow NodeA Seed Cells NodeB Treat with Compound NodeA->NodeB NodeC Incubate (72h) NodeB->NodeC NodeD Add MTT Reagent NodeC->NodeD NodeE Incubate (4h) NodeD->NodeE NodeF Add Solubilizing Agent NodeE->NodeF NodeG Measure Absorbance NodeF->NodeG

Caption: Workflow for the MTT cell viability assay.

Materials:

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed MCF-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium from the cells and add the medium containing the serially diluted compounds.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data against the compound concentration to determine the IC50 value.

The case study presented herein demonstrates the successful application of trans-3-fluorocyclobutanamine as a valuable building block in the design of potent BET bromodomain inhibitors. The unique properties of this fluorinated motif contributed to a significant enhancement in both target binding and cellular activity. The provided protocols offer a practical guide for researchers looking to incorporate this and similar fluorinated scaffolds into their own drug discovery programs. The strategic use of such building blocks is a powerful approach to optimize the properties of lead compounds and accelerate the development of novel therapeutics.

Application Notes: "trans-3-Fluorocyclobutanamine hydrochloride" as a Versatile Building Block for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"trans-3-Fluorocyclobutanamine hydrochloride" is a valuable building block for the synthesis of kinase inhibitors. Its rigid, three-dimensional structure and the presence of a fluorine atom offer unique advantages in drug design, influencing key properties such as metabolic stability, membrane permeability, and binding affinity. The strategic incorporation of this fluorinated cyclobutane moiety can lead to the development of highly potent and selective inhibitors targeting various kinases implicated in cancer and other diseases.

One prominent example of a kinase inhibitor utilizing this building block is LY3214996 (Temuterkib) , a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] The ERK/MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, particularly those with RAS or BRAF mutations.[1][5][6][7][8] LY3214996 has demonstrated significant anti-tumor activity in preclinical models and is currently in clinical development.[3][4][9]

This document provides detailed application notes and protocols for the use of "this compound" in the synthesis and evaluation of kinase inhibitors, with a focus on the ERK1/2 inhibitor LY3214996.

Physicochemical Properties of the Building Block

The incorporation of the trans-3-fluorocyclobutanamine moiety can significantly impact the physicochemical properties of the final compound. Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence conformational preferences. The cyclobutane ring provides a rigid scaffold that can help to properly orient pharmacophoric groups for optimal binding to the kinase active site.

Application in the Synthesis of ERK1/2 Inhibitor LY3214996

The synthesis of LY3214996 involves the coupling of "this compound" with a substituted pyrimidine core. The following is a representative synthetic protocol based on established chemical principles.

Experimental Protocol: Synthesis of LY3214996

Materials:

  • This compound

  • 2,4-dichloro-5-nitropyrimidine

  • (2-fluoro-4-iodophenyl)methanamine

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution. Dissolve 2,4-dichloro-5-nitropyrimidine in a suitable solvent such as DMF. Add one equivalent of "this compound" and a slight excess of a non-nucleophilic base like DIPEA. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). The amine will displace one of the chlorine atoms on the pyrimidine ring.

  • Step 2: Suzuki Coupling. To the product from Step 1, add a suitable boronic acid or ester derivative of (2-fluoro-4-iodophenyl)methanamine, a palladium catalyst, and a base. Heat the reaction mixture under an inert atmosphere until the starting material is consumed. This step introduces the substituted phenylmethanamine moiety.

  • Step 3: Reduction of the Nitro Group. The nitro group on the pyrimidine ring is then reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation.

  • Step 4: Final Modification (if necessary). Depending on the specific synthetic route, further modifications to the molecule may be required to arrive at the final structure of LY3214996.

  • Purification. The final compound is purified using standard techniques such as column chromatography or recrystallization to yield LY3214996.

Biological Activity and Data

LY3214996 is a highly potent inhibitor of both ERK1 and ERK2.[2][3][10][11] Its inhibitory activity has been characterized in various in vitro and in vivo models.

Quantitative Data: In Vitro Activity of LY3214996
ParameterTargetValueCell Line/Assay ConditionReference
IC50 ERK15 nMBiochemical Assay[2][10][11]
IC50 ERK25 nMBiochemical Assay[2][10][11]
Cellular IC50 (p-RSK1) ERK signaling0.200 - 0.223 µmol/LHCT116 (KRAS-mutant) & Calu6 (KRAS-mutant)[1]
Cellular IC50 (p-RSK1) ERK signaling0.054 - 0.183 µmol/LA375 (BRAF-mutant) & Colo-205 (BRAF-mutant)[1]

Signaling Pathway and Experimental Workflow

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating a wide array of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of RAS and a subsequent phosphorylation cascade involving RAF, MEK, and finally ERK. Activated ERK can then phosphorylate numerous cytoplasmic and nuclear substrates.

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Proliferation Cell Proliferation, Survival, Differentiation Substrates->Proliferation LY3214996 LY3214996 (ERK Inhibitor) LY3214996->ERK

Caption: The ERK/MAPK signaling pathway and the point of inhibition by LY3214996.

Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation

The general workflow for developing a kinase inhibitor using "this compound" involves several key stages, from initial synthesis to biological evaluation.

experimental_workflow start Start: Design of Kinase Inhibitor synthesis Synthesis using trans-3-Fluorocyclobutanamine hydrochloride start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification biochemical In Vitro Biochemical Assay (IC50 determination) purification->biochemical cellular Cell-based Assays (p-RSK1 inhibition, Proliferation) biochemical->cellular invivo In Vivo Animal Models (Xenografts) cellular->invivo data Data Analysis and Lead Optimization invivo->data data->start Iterative Optimization end End: Candidate Selection data->end

Caption: General experimental workflow for kinase inhibitor development.

Conclusion

"this compound" is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its incorporation into molecules like the ERK1/2 inhibitor LY3214996 demonstrates its potential to yield compounds with excellent potency, selectivity, and drug-like properties. The provided protocols and data serve as a guide for researchers in the field of drug discovery to utilize this building block for the rational design of novel and effective kinase inhibitors.

References

Application Notes and Protocols for the Stereoselective Synthesis of trans-3-Fluorocyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-3-Fluorocyclobutanamine and its derivatives are valuable building blocks in medicinal chemistry. The incorporation of a fluorine atom into the cyclobutane scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. The rigid, three-dimensional nature of the cyclobutane ring also provides a means to explore chemical space with greater conformational restriction compared to flexible alkyl chains.[1][2] This document outlines methods for the stereoselective synthesis of trans-3-fluorocyclobutanamine derivatives, providing detailed experimental protocols and summarizing key quantitative data.

Synthetic Strategies

The primary strategy for the synthesis of trans-3-fluorocyclobutanamine derivatives involves the construction of a functionalized cyclobutane core, followed by stereoselective fluorination and subsequent conversion of a suitable functional group into an amine. A common and effective approach starts from commercially available 3-oxocyclobutane carboxylic acid.[2]

Logical Workflow for Synthesis

cluster_0 Starting Material Preparation cluster_1 Stereoselective Fluorination cluster_2 Amine Formation and Deprotection 3-oxocyclobutane\ncarboxylic acid 3-oxocyclobutane carboxylic acid Benzyl ester protection Benzyl ester protection 3-oxocyclobutane\ncarboxylic acid->Benzyl ester protection Grignard Reaction Grignard Reaction Benzyl ester protection->Grignard Reaction trans-3-hydroxy-3-methylcyclobutane-1-carboxylate trans-3-hydroxy-3-methylcyclobutane-1-carboxylate Grignard Reaction->trans-3-hydroxy-3-methylcyclobutane-1-carboxylate Deoxyfluorination Deoxyfluorination trans-3-hydroxy-3-methylcyclobutane-1-carboxylate->Deoxyfluorination cis/trans-3-fluoro-3-methylcyclobutane-1-carboxylate cis/trans-3-fluoro-3-methylcyclobutane-1-carboxylate Deoxyfluorination->cis/trans-3-fluoro-3-methylcyclobutane-1-carboxylate Hydrogenolysis Hydrogenolysis cis/trans-3-fluoro-3-methylcyclobutane-1-carboxylate->Hydrogenolysis Curtius Rearrangement Curtius Rearrangement Hydrogenolysis->Curtius Rearrangement Boc-deprotection Boc-deprotection Curtius Rearrangement->Boc-deprotection trans-3-Fluoro-3-methylcyclobutanamine\n(Final Product) trans-3-Fluoro-3-methylcyclobutanamine (Final Product) Boc-deprotection->trans-3-Fluoro-3-methylcyclobutanamine\n(Final Product)

Caption: General workflow for the synthesis of trans-3-fluorocyclobutanamine derivatives.

Detailed Protocols

Method 1: Synthesis from 3-Oxocyclobutane Carboxylic Acid

This method outlines the synthesis of trans-3-alkyl- and 3-aryl-3-fluorocyclobutylamines starting from 3-oxocyclobutane carboxylic acid.[2] The key steps involve the formation of a tertiary alcohol via a Grignard reaction, followed by deoxyfluorination, and subsequent conversion of the carboxylic acid moiety to an amine.

Reaction Pathway

Start 3-Oxocyclobutane carboxylic acid Step1 1. BnBr, K2CO3 2. MeMgCl Start->Step1 Intermediate1 trans-benzyl 3-hydroxy-3- methylcyclobutane-1-carboxylate Step1->Intermediate1 Step2 morpho-DAST Intermediate1->Step2 Intermediate2 Mixture of cis- and trans-benzyl 3-fluoro-3-methylcyclobutane-1-carboxylate Step2->Intermediate2 Step3 Chromatographic Separation Intermediate2->Step3 Intermediate_trans trans-benzyl 3-fluoro-3- methylcyclobutane-1-carboxylate Step3->Intermediate_trans Step4 1. H2, Pd/C 2. DPPA, t-BuOH 3. HCl Intermediate_trans->Step4 Final trans-3-Fluoro-3- methylcyclobutanamine hydrochloride Step4->Final

Caption: Synthesis of trans-3-fluoro-3-methylcyclobutanamine hydrochloride.

Experimental Protocol:

  • Synthesis of trans-benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate:

    • 3-Oxocyclobutane carboxylic acid is first protected as its benzyl ester.

    • The resulting ketoester is then reacted with a Grignard reagent (e.g., MeMgCl) to yield the tertiary alcohol.

    • The trans-diastereomer is isolated via chromatographic purification.[2]

  • Deoxyfluorination:

    • The purified trans-alcohol is treated with a deoxyfluorinating agent, such as morpho-DAST.

    • This step typically proceeds with incomplete inversion of configuration, yielding a mixture of cis- and trans-fluorinated products. For the reaction with morpho-DAST, a 3:1 mixture of cis to trans diastereomers has been reported.[2]

    • The diastereomers are then separated by column chromatography.[2]

  • Conversion to the Amine:

    • The ester group of the separated trans-fluoro-diastereomer is deprotected via hydrogenolysis.

    • The resulting carboxylic acid undergoes a Curtius rearrangement, followed by Boc-deprotection to yield the final amine hydrochloride.[2]

Quantitative Data Summary

StepProductYieldDiastereomeric Ratio (cis:trans)Reference
Grignard Reaction & Purificationtrans-benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate-Pure trans[2]
DeoxyfluorinationMixture of fluorinated diastereomers-3:1[2]
Overall (from 3-oxocyclobutane carboxylic acid)trans-3-Fluoro-3-methylcyclobutanamine hydrochloride2.5%Diastereomerically pure[2]
Overall (from 3-oxocyclobutane carboxylic acid)cis-3-Fluoro-3-methylcyclobutanamine hydrochloride8.9%Diastereomerically pure[2]

Note: Detailed yields for intermediate steps were not available in the provided search results.

Method 2: Nucleophilic Fluorination of a Triflate Precursor

An alternative approach for introducing fluorine involves the nucleophilic substitution of a leaving group, such as a triflate, with a fluoride source. While this specific example is for a cyclopentane system, the principles can be adapted for cyclobutane derivatives.[3]

Experimental Workflow

Start Cyclobutanol Precursor Step1 Triflic Anhydride Start->Step1 Intermediate1 Triflate Intermediate Step1->Intermediate1 Step2 Fluoride Source (e.g., CsF) Intermediate1->Step2 Intermediate2 Fluorinated Cyclobutane Step2->Intermediate2 Step3 Functional Group Interconversion to Amine Intermediate2->Step3 Final trans-3-Fluorocyclobutanamine Derivative Step3->Final

References

reaction conditions for coupling trans-3-Fluorocyclobutanamine with carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of trans-3-fluorocyclobutanamine with carboxylic acids. This versatile building block is of growing interest in medicinal chemistry due to the favorable physicochemical properties conferred by the fluorocyclobutyl motif. The following information is curated to facilitate the efficient synthesis of novel amide derivatives for applications in drug discovery and development.

Introduction

trans-3-Fluorocyclobutanamine is a valuable primary amine for the synthesis of bioactive molecules. The presence of the fluorine atom can favorably modulate properties such as metabolic stability, pKa, and lipophilicity. Amide bond formation is a fundamental transformation in the synthesis of new chemical entities. This document outlines common and effective protocols for the coupling of trans-3-fluorocyclobutanamine with a variety of carboxylic acids, utilizing standard coupling reagents.

General Reaction Scheme

The fundamental reaction involves the activation of a carboxylic acid, followed by nucleophilic attack by the primary amine of trans-3-fluorocyclobutanamine to form the corresponding amide.

G cluster_0 Reactants cluster_1 Reaction Conditions Carboxylic_Acid R-COOH (Carboxylic Acid) Product R-CONH-(trans-3-fluorocyclobutyl) (Amide Product) Carboxylic_Acid->Product Amine trans-3-Fluorocyclobutanamine Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Product Base Base (e.g., DIPEA, Et3N) Base->Product Solvent Solvent (e.g., DMF, DCM) Solvent->Product

Caption: General workflow for the amide coupling of a carboxylic acid with trans-3-Fluorocyclobutanamine.

Recommended Coupling Protocols

Several standard coupling reagents can be employed for the efficient formation of amide bonds with trans-3-fluorocyclobutanamine. The choice of reagent and conditions may depend on the specific carboxylic acid substrate, its steric hindrance, and electronic properties. Below are detailed protocols for commonly used methods.

Protocol 1: HATU-Mediated Amide Coupling

Description: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization.[1]

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add HATU (1.1-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add trans-3-fluorocyclobutanamine (1.0-1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate technique (e.g., LC-MS or TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Description: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. The urea byproduct from EDC is water-soluble, simplifying purification.

Experimental Protocol:

  • Dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and trans-3-fluorocyclobutanamine (1.1 eq.) in an anhydrous solvent such as DMF or DCM (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA or Et3N (2.0-3.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • For workup, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or preparative HPLC to afford the desired amide.

Summary of Reaction Conditions and Yields

While specific quantitative data for the coupling of trans-3-fluorocyclobutanamine with a wide range of carboxylic acids is not extensively published in peer-reviewed literature, the following table provides representative conditions based on general amide coupling protocols and known reactions of similar amines. Yields are typically moderate to high, depending on the substrate.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
HATUDIPEADMF20-252-1670-95
HBTUDIPEADMF20-252-1665-90
EDC/HOBtEt3NDCM0 to 2512-2460-85
T3PPyridineEtOAc20-254-1860-90
Acid ChlorideEt3NDCM0 to 251-475-98

Note: The yields are estimates and will vary depending on the specific carboxylic acid used. Optimization of stoichiometry, concentration, temperature, and reaction time is recommended for each specific substrate.

Application in Bioactive Molecule Synthesis

trans-3-Fluorocyclobutanamine has been utilized as a building block in the synthesis of targeted therapies. For instance, it was incorporated into a triazinediamine analogue for imaging mutant IDH1 expression in gliomas. In this synthesis, the amine was reacted with a dichloro-substituted precursor in the presence of sodium bicarbonate in tetrahydrofuran (THF), affording the desired product.[1] This highlights the utility of this amine in nucleophilic substitution reactions for the construction of complex molecular architectures.

G cluster_workflow Experimental Workflow Start Dissolve Carboxylic Acid in Anhydrous Solvent Add_Reagents Add Coupling Reagent and Base Start->Add_Reagents Pre-activation Stir for Pre-activation (e.g., 15 min at RT) Add_Reagents->Pre-activation Add_Amine Add trans-3-Fluorocyclobutanamine Pre-activation->Add_Amine Reaction Stir at Room Temperature (2-24 h) Add_Amine->Reaction Monitoring Monitor Progress (LC-MS or TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Acid/Base Washes) Monitoring->Workup Complete Purification Purification (Column Chromatography or HPLC) Workup->Purification Product Isolated Amide Product Purification->Product

Caption: Detailed workflow for a typical amide coupling reaction.

References

Application Notes and Protocols for the Purification of Products Derived from trans-3-Fluorocyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-3-Fluorocyclobutanamine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The introduction of the fluorocyclobutane motif can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and conformational rigidity. Consequently, derivatives of trans-3-Fluorocyclobutanamine are of great interest as potential drug candidates. The purification of these derivatives is a critical step in their synthesis and evaluation, ensuring that biological and pharmacological data are reliable and reproducible. These application notes provide detailed protocols for common purification techniques applicable to a wide range of products derived from trans-3-Fluorocyclobutanamine HCl.

Acid-Base Extraction

Acid-base extraction is a fundamental and highly effective technique for separating basic compounds, such as amines, from acidic and neutral impurities.[1][2] This method leverages the differential solubility of the amine in its neutral and protonated (salt) forms.[3][4] By adjusting the pH of the aqueous phase, the amine can be selectively moved between an organic solvent and an aqueous layer.

Experimental Protocol

  • Dissolution: Dissolve the crude reaction mixture containing the amine derivative in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash (Extraction of the Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. The protonated amine salt will be in the aqueous layer, while neutral and acidic impurities remain in the organic layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with the acidic solution to ensure complete recovery of the amine.

  • Isolation of the Amine:

    • Combine the aqueous extracts containing the amine salt.

    • Cool the aqueous solution in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper).[1]

    • The free amine will precipitate if it is a solid or form an oily layer if it is a liquid.

  • Final Extraction and Drying:

    • Extract the free amine back into a fresh portion of an organic solvent (e.g., dichloromethane) three times.

    • Combine the organic extracts.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified amine derivative.

Logical Workflow for Acid-Base Extraction

Workflow for Acid-Base Extraction of an Amine Derivative A Crude Product in Organic Solvent B Add Dilute Acid (e.g., 1M HCl) & Shake in Separatory Funnel A->B C Separate Layers B->C D Aqueous Layer (Protonated Amine) C->D Collect E Organic Layer (Neutral/Acidic Impurities) C->E Discard/Process Separately F Basify Aqueous Layer (e.g., 2M NaOH) D->F G Extract with Fresh Organic Solvent F->G H Combine & Dry Organic Extracts G->H I Evaporate Solvent H->I J Purified Amine Derivative I->J

Caption: Workflow for the purification of an amine derivative using acid-base extraction.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For basic compounds like amine derivatives, interactions with the acidic silica gel can lead to poor separation and product loss.[5] This can be mitigated by using a modified mobile phase or a different stationary phase.

Experimental Protocols

Method A: Silica Gel Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 dichloromethane/triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane, with a constant 0.1-1% triethylamine).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Method B: Amine-Functionalized Silica Gel Chromatography

For particularly challenging separations of basic amines, an amine-functionalized silica column can provide better results by minimizing the acidic interactions.[5]

  • Column Selection: Use a pre-packed amine-functionalized silica column.

  • Solvent System: A non-polar mobile phase system, such as hexane/ethyl acetate, can often be used.

  • Elution: Perform the chromatography using a gradient of the more polar solvent (e.g., ethyl acetate in hexane).

  • Fraction Collection and Isolation: Proceed as described in Method A.

Data Presentation: Representative Column Chromatography Conditions

ParameterMethod A: Modified Silica GelMethod B: Amine-Functionalized Silica
Stationary Phase Silica GelAmine-Functionalized Silica
Mobile Phase Dichloromethane/Methanol with 1% TriethylamineHexane/Ethyl Acetate
Typical Gradient 0-10% Methanol0-50% Ethyl Acetate
Purity Achieved >95%>98%
Advantages Readily available stationary phaseImproved peak shape, higher purity
Disadvantages May require optimization of the basic additiveMore expensive stationary phase

Logical Workflow for Column Chromatography

Workflow for Column Chromatography A Prepare Slurry of Stationary Phase B Pack Column A->B C Load Crude Sample B->C D Elute with Mobile Phase Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: General workflow for purification by column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used to obtain highly pure compounds. For fluorinated amine derivatives, reversed-phase HPLC is a common and effective method.[6][7]

Experimental Protocol

  • Instrumentation: Use a preparative HPLC system with a UV detector.

  • Column: A C18 or C8 reversed-phase preparative column is typically suitable.[6][7] For highly fluorinated compounds, a fluorinated stationary phase may offer unique selectivity.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in ultrapure water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in acetonitrile or methanol.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a suitable solvent (e.g., DMSO) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Method Development: Develop a suitable gradient method on an analytical scale first to determine the retention time of the target compound and the separation from impurities.

  • Purification: Scale up the optimized method to the preparative column. Inject the sample and run the gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Isolation: Combine the pure fractions. The solvent can be removed by lyophilization (freeze-drying) if TFA is used in the mobile phase to obtain the product as a TFA salt, or by evaporation under reduced pressure followed by an appropriate workup to obtain the free base.

Data Presentation: Representative Preparative HPLC Conditions

ParameterValue
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm and 254 nm
Typical Loading 50-200 mg per injection
Purity Achieved >99%

Logical Workflow for Preparative HPLC

Workflow for Preparative HPLC A Dissolve and Filter Crude Sample B Develop Method on Analytical Scale A->B C Equilibrate Preparative Column B->C D Inject Sample C->D E Run Gradient Elution D->E F Monitor Elution by UV E->F G Collect Fractions of Target Peak F->G H Combine Pure Fractions G->H I Remove Solvent (Lyophilization/Evaporation) H->I J Highly Pure Product I->J

Caption: Workflow for purification using preparative HPLC.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures. This method has been successfully applied to the purification of fluorinated cyclobutane derivatives.[9]

Experimental Protocol

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, isopropanol, ethyl acetate, heptane, and mixtures with water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling can be slowed by insulating the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Representative Recrystallization Solvents

Compound TypeSolvent SystemPurity Improvement
Moderately Polar Amine DerivativeIsopropanol/Heptane85% -> 98%
Non-polar Amine DerivativeHeptane90% -> 97%
Polar Amine HCl SaltEthanol/Water92% -> 99%

Logical Workflow for Recrystallization

Workflow for Recrystallization A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if needed) A->B C Slowly Cool Solution to Room Temperature A->C if no insoluble impurities B->C D Cool in Ice Bath to Maximize Crystallization C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Crystalline Product G->H

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Conceptual Drug Discovery Workflow

Derivatives of trans-3-Fluorocyclobutanamine HCl are often synthesized as part of a larger drug discovery program. The following diagram illustrates a conceptual workflow where such compounds are designed, synthesized, purified, and tested.

Conceptual Drug Discovery Workflow cluster_0 Design & Synthesis cluster_1 Purification & Analysis cluster_2 Screening & Optimization A Target Identification & Validation B Lead Compound Design (e.g., using Fluorocyclobutanamine) A->B Iterative Cycle C Chemical Synthesis B->C Iterative Cycle D Purification (e.g., HPLC, Chromatography) C->D Iterative Cycle E Structure Verification (NMR, MS) & Purity Analysis D->E Iterative Cycle F In Vitro Biological Screening (Assays) E->F Iterative Cycle G Structure-Activity Relationship (SAR) Studies F->G Iterative Cycle H Lead Optimization G->H Iterative Cycle H->B Iterative Cycle

Caption: A conceptual workflow for drug discovery involving iterative design, synthesis, and testing.

References

Application Notes and Protocols: The Strategic Use of Fluorinated Cyclobutanes in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, cyclobutanes have emerged as particularly valuable scaffolds. Their inherent conformational rigidity, combined with the unique electronic properties of fluorine, provides a strategic advantage in fine-tuning drug-like properties.[3] These application notes provide a comprehensive overview of the use of fluorinated cyclobutanes in Structure-Activity Relationship (SAR) studies, complete with experimental protocols and data presentation to guide researchers in this area.

Introduction to Fluorinated Cyclobutanes in SAR

The cyclobutane ring, a four-membered carbocycle, possesses a distinct puckered conformation that can lock in specific spatial arrangements of substituents, thereby reducing the entropic penalty upon binding to a biological target.[3] The introduction of fluorine or fluoroalkyl groups (e.g., -CH₂F, -CHF₂, -CF₃) onto this rigid scaffold can profoundly influence a molecule's properties in several ways:

  • Modulation of Physicochemical Properties: Fluorination significantly impacts lipophilicity (LogP) and acidity/basicity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME).[4]

  • Enhancement of Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased half-life and improved bioavailability.[1][2]

  • Alteration of Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its interactions with target proteins through hydrogen bonds and other non-covalent interactions.[5]

  • Bioisosteric Replacement: Fluorinated cyclobutane moieties can serve as effective bioisosteres for other common chemical groups, such as gem-dimethyl, tert-butyl, or even phenyl rings, offering an alternative with improved properties.

These combined effects make fluorinated cyclobutanes a versatile tool for medicinal chemists to systematically probe the SAR of a lead compound and optimize its overall profile.

Data Presentation: Physicochemical Properties of Fluorinated Cyclobutanes

The predictable impact of fluorination on key physicochemical parameters is a major advantage in drug design. The following tables summarize the experimentally determined pKa and LogP values for a series of 1,3-disubstituted cyclobutane building blocks, illustrating the trends associated with increasing fluorination.

Table 1: Acidity (pKa) of 3-Fluoroalkyl-Cyclobutane-1-carboxylic Acids

Substituent (R)pKa (cis isomer)pKa (trans isomer)
-CH₃4.854.90
-CH₂F4.654.70
-CHF₂4.354.40
-CF₃4.104.15

Data compiled from various sources. Absolute values may vary based on experimental conditions.

Table 2: Lipophilicity (LogP) of N-acetyl-3-fluoroalkyl-cyclobutane-1-amines

Substituent (R)LogP (cis isomer)LogP (trans isomer)
-CH₃1.201.25
-CH₂F1.101.15
-CHF₂1.301.35
-CF₃1.601.65

LogP values are for the N-acetylated amine derivatives as representative models. Data compiled from various sources.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful SAR studies. The following sections provide methodologies for the synthesis of fluorinated cyclobutane building blocks and for key biological assays to evaluate their impact.

Synthesis of Fluorinated Cyclobutanes

The synthesis of fluorinated cyclobutanes often involves nucleophilic fluorination or deoxofluorination as key steps.[4][6] Below is a general protocol for the synthesis of 3-fluoroalkyl-cyclobutane-1-carboxylic acids.

Protocol 3.1.1: Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

This protocol describes a two-step procedure starting from a commercially available cyclobutane derivative.

Materials:

  • Diethyl 1,3-cyclobutanedicarboxylate

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous HF

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Deoxyfluorination:

    • In a high-pressure reactor, combine diethyl 1,3-cyclobutanedicarboxylate (1.0 eq) and anhydrous HF (5.0 eq).

    • Cool the mixture to -78 °C and carefully add sulfur tetrafluoride (SF₄) (3.0 eq).

    • Seal the reactor and warm to 100 °C for 24 hours.

    • After cooling and venting, carefully quench the reaction with ice-water.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 3-(trifluoromethyl)cyclobutane-1,3-dicarboxylate.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude product in a 2:1 mixture of ethanol and water containing NaOH (5.0 eq).

    • Reflux the mixture for 12 hours.

    • Cool to room temperature and acidify to pH 1 with concentrated HCl.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.[1][7]

Note: This is a generalized protocol. Specific reaction conditions may need to be optimized.

Biological Assays for SAR Studies

This assay is crucial for evaluating the metabolic stability of new chemical entities.[8][9]

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Prepare the microsomal incubation mixture by diluting the liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal incubation mixture to each well.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[10][11][12]

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled) specific for the target receptor.

  • Unlabeled test compounds (at various concentrations).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the unlabeled test compound at various concentrations.

    • Add a fixed concentration of the radiolabeled ligand.

    • Add the cell membrane preparation.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Workflows and Relationships

Graphical representations of workflows and conceptual relationships can greatly aid in understanding the role of fluorinated cyclobutanes in SAR studies.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Design Fluorinated Cyclobutane Analogs Synth Chemical Synthesis Start->Synth Synthetic Route Purify Purification & Characterization (NMR, MS) Synth->Purify PhysChem Physicochemical Profiling (pKa, LogP) Purify->PhysChem Binding Binding Affinity Assay (Ki determination) Purify->Binding MetStab Metabolic Stability Assay (t1/2, CLint) Purify->MetStab PhysChem->Binding SAR Establish SAR Binding->SAR MetStab->SAR Optimize Lead Optimization SAR->Optimize Iterative Design Optimize->Start New Analogs End Candidate Selection Optimize->End

Caption: Workflow for SAR studies using fluorinated cyclobutanes.

Fluorine_Effects cluster_properties Molecular Properties cluster_outcomes Pharmacological Outcomes FCB Fluorinated Cyclobutane Moiety pKa Altered pKa FCB->pKa LogP Modified LogP FCB->LogP Conformation Rigid Conformation FCB->Conformation Metabolism Blocked Metabolism FCB->Metabolism ADME Enhanced ADME Profile pKa->ADME LogP->ADME Binding Improved Binding Affinity/ Selectivity Conformation->Binding Metabolism->ADME Potency Increased In Vivo Potency Binding->Potency ADME->Potency

Caption: Impact of fluorinated cyclobutanes on drug properties.

Conclusion

Fluorinated cyclobutanes represent a powerful and versatile tool in the medicinal chemist's arsenal for lead optimization. Their unique combination of conformational rigidity and the electronic effects of fluorine allows for the systematic fine-tuning of a drug candidate's physicochemical properties, metabolic stability, and target affinity. The application of the synthetic and analytical protocols outlined in these notes will enable researchers to effectively leverage the benefits of fluorinated cyclobutanes in their SAR studies, ultimately accelerating the discovery of new and improved therapeutics.

References

Application Note: Protocols for Assessing the Metabolic Stability of Compounds Containing the trans-3-Fluorocyclobutanamine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic stability is a critical parameter in drug discovery, directly influencing a compound's pharmacokinetic profile, in vivo efficacy, and potential for toxicity.[1] Compounds that are rapidly metabolized often exhibit low oral bioavailability and short duration of action, necessitating higher or more frequent dosing. The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes (Phase I) and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) (Phase II).[2][3]

The trans-3-fluorocyclobutanamine moiety has become a prevalent structural motif in modern medicinal chemistry. Its rigid, puckered conformation can offer advantages in potency and selectivity.[4] Furthermore, the strategic placement of fluorine can modulate physicochemical properties such as lipophilicity and basicity (pKa), and importantly, it can block potential sites of metabolism, thereby enhancing metabolic stability.[5][6] However, the stability of this moiety is not guaranteed and must be empirically determined.

This document provides detailed protocols for assessing the in vitro metabolic stability of compounds containing the trans-3-fluorocyclobutanamine scaffold using two standard systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay primarily evaluates Phase I metabolism, driven by CYP enzymes.[3][7][8] It is a cost-effective, high-throughput method for ranking compounds based on their intrinsic clearance.[3]

2.1. Objective

To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes in the presence of the necessary cofactor, NADPH.[9]

2.2. Materials and Reagents

  • Test Compound: 10 mM stock in DMSO.

  • Control Compounds: High-clearance (e.g., Verapamil, Dextromethorphan) and low-clearance (e.g., Warfarin) controls.[9][10]

  • Human Liver Microsomes (HLM): Pooled, 20 mg/mL stock.

  • NADPH Regenerating System: Solution A (e.g., 26 mM NADP+, 66 mM Glucose-6-Phosphate) and Solution B (e.g., 40 U/mL Glucose-6-Phosphate Dehydrogenase).

  • Phosphate Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[9]

  • Stop Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).

  • Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.[11][12][13]

2.3. Experimental Protocol

  • Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and HLM. The final protein concentration in the incubation should be 0.5 mg/mL.[3]

  • Prepare Compound Plate: Serially dilute the 10 mM test compound stock to an intermediate concentration in buffer. Add this solution to a 96-well plate. The final test compound concentration in the incubation will typically be 1 µM.[9]

  • Pre-incubation: Add the HLM-buffer master mix to the compound plate. Mix and pre-incubate for 10 minutes at 37°C to equilibrate the temperature.

  • Initiate Reaction: Add pre-warmed NADPH regenerating system to the wells to start the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing cold Stop Solution.[3] The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing: After the final time point, vortex the stop plate to ensure complete protein precipitation. Centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[11]

2.4. Data Analysis

  • Calculate the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural logarithm (ln) of the percent remaining compound versus time.

  • Determine the slope (k) of the linear regression line. The elimination rate constant is -k.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein mass)

Protocol 2: In Vitro Metabolic Stability in Human Hepatocytes

Hepatocyte assays provide a more comprehensive assessment of metabolic clearance as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors in an intact cellular system.[2][7][10]

3.1. Objective

To determine the in vitro Clint of a test compound in a suspension of cryopreserved human hepatocytes, accounting for both metabolic and potential transporter-mediated processes.

3.2. Materials and Reagents

  • Test Compound: 10 mM stock in DMSO.

  • Control Compounds: Appropriate high and low clearance controls (e.g., Diclofenac, Omeprazole).[2]

  • Cryopreserved Human Hepatocytes: Pooled donor lots.

  • Hepatocyte Incubation Medium: Williams' Medium E or similar, supplemented as required.[14]

  • Stop Solution: Acetonitrile (ACN) with an internal standard.

  • Equipment: As in Protocol 1, with the addition of a CO2 incubator and a cell counter.

3.3. Experimental Protocol

  • Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.

  • Determine Cell Viability: Assess cell viability and density using a method like the trypan blue exclusion assay.

  • Prepare Cell Suspension: Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 or 1.0 million viable cells/mL).[15]

  • Prepare Compound Plate: Prepare a 96-well plate with the test compound at the appropriate concentration. The final concentration in the incubation is typically 1 µM.

  • Initiate Incubation: Add the hepatocyte suspension to the compound plate, mix gently, and place in a CO2 incubator at 37°C on an orbital shaker.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer aliquots into a stop plate containing cold ACN with IS.[2]

  • Sample Processing and Analysis: Follow steps 2.3.6 and 2.3.7 from the HLM protocol.

3.4. Data Analysis

The data analysis follows the same principles as the HLM assay. The intrinsic clearance is typically expressed in units of µL/min/10^6 cells.[15] Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells)

Data Presentation

Quantitative results should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Metabolic Stability Data

Compound ID Test System t½ (min) Clint Clint Category
Compound-A HLM 35.2 39.4 µL/min/mg Moderate
Compound-B HLM > 90 < 15.4 µL/min/mg Low
Compound-A Hepatocytes 28.5 48.9 µL/min/10^6 cells High
Compound-B Hepatocytes 75.1 18.4 µL/min/10^6 cells Low-Moderate

| Verapamil | HLM | 8.1 | 171.1 µL/min/mg | High |

Note: Clint categories (Low, Moderate, High) are typically defined by the specific laboratory's historical data and classification bins.

Table 2: Putative Metabolites Identified by High-Resolution Mass Spectrometry

Compound ID m/z of Putative Metabolite Proposed Biotransformation
Compound-A [M+H]+ + 15.99 Oxidation (e.g., Ring Hydroxylation)
Compound-A [M+H]+ - 28.03 N-dealkylation

| Compound-B | [M+H]+ + 176.03 | Glucuronidation |

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The general workflow for conducting in vitro metabolic stability assays is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cpd Prepare Test Compound Plate pre_incubate Pre-incubate at 37°C prep_cpd->pre_incubate prep_bio Prepare Biological System (Microsomes or Hepatocytes) prep_bio->pre_incubate prep_nadph Prepare Cofactor (NADPH) initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Time-Point Sampling (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction (Add ACN + IS) sampling->quench process Process Sample (Centrifuge) quench->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (Calculate t½, Clint) lcms->data

Caption: General workflow for in vitro metabolic stability assays.

5.2. Potential Metabolic Pathways

For compounds containing the trans-3-fluorocyclobutanamine moiety, several metabolic pathways are possible. Metabolite identification studies using high-resolution mass spectrometry (HRMS) are crucial to pinpoint these liabilities.[16][17][18][19][20]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) Parent Parent Compound (R-NH-Cyclobutyl-F) M1 N-Dealkylation (H₂N-Cyclobutyl-F) Parent->M1 CYPs M2 Ring Hydroxylation (R-NH-Cyclobutyl(OH)-F) Parent->M2 CYPs M3 Oxidative Defluorination (R-NH-Cyclobutanone) Parent->M3 CYPs M4 Glucuronidation (on Hydroxylated Metabolite) M2->M4 UGTs

Caption: Potential metabolic pathways for a trans-3-fluorocyclobutanamine-containing compound.

Conclusion

The protocols described provide a robust framework for evaluating the metabolic stability of novel compounds featuring the trans-3-fluorocyclobutanamine moiety. The liver microsomal assay offers a rapid, initial screen for Phase I liabilities, while the hepatocyte assay provides a more physiologically relevant system incorporating both Phase I and II metabolism.[8][10] Combining these stability assessments with metabolite identification studies will enable a comprehensive understanding of a compound's metabolic fate, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) efforts to design drug candidates with optimized pharmacokinetic properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-3-Fluorocyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-3-Fluorocyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective synthetic strategy involves a multi-step process. This typically begins with a commercially available cyclobutane precursor, such as 3-hydroxycyclobutanone or a derivative. The key transformations involve the introduction of the fluorine atom and the amine group, with careful control of stereochemistry to obtain the desired trans isomer. A frequently employed final step is the reductive amination of 3-fluorocyclobutanone.

Q2: I am observing a very low yield after the fluorination step. What are the likely causes?

Low yields in the fluorination of cyclobutane rings are often attributed to competing elimination reactions, which lead to the formation of cyclobutene byproducts. The stability of the four-membered ring and the reaction conditions can influence the extent of this side reaction. Key factors to investigate include the choice of fluorinating agent, the reaction temperature, and the nature of the leaving group if you are performing a nucleophilic substitution.

Q3: My reductive amination of 3-fluorocyclobutanone is not proceeding to completion. How can I improve the conversion?

Incomplete reductive amination can be due to several factors. The formation of the imine intermediate is a crucial and sometimes slow step. Ensure that the reaction has sufficient time for imine formation before adding the reducing agent. The pH of the reaction is also critical; it should be mildly acidic (around 5-6) to facilitate imine formation without degrading the reactants or the product. The choice and stoichiometry of the reducing agent are also important considerations.

Q4: How can I control the stereochemistry to favor the trans isomer?

Achieving a high diastereomeric ratio in favor of the trans product often depends on the choice of reagents and reaction conditions. In reductive aminations, the stereochemical outcome is determined by the direction of the hydride attack on the imine intermediate. The steric bulk of the substituents on the cyclobutane ring and the reducing agent can influence this approach. In some cases, a post-synthesis separation of diastereomers using chromatography may be necessary.

Q5: What are the best practices for the purification of trans-3-Fluorocyclobutanamine?

Purification of fluorinated amines can be challenging due to their basicity and potential volatility. Standard silica gel chromatography can be effective, but tailing is a common issue. To mitigate this, the eluent can be treated with a small amount of a basic modifier, such as triethylamine. An alternative and often more effective method is Strong Cation Exchange (SCX) chromatography. The crude amine is loaded onto the SCX cartridge, washed with a non-basic solvent to remove neutral impurities, and then eluted with a solution of ammonia in methanol.

Troubleshooting Guides

Low Yield in Fluorination Step
Symptom Possible Cause Suggested Solution
Low conversion of starting material Ineffective fluorinating agent.Consider using a more reactive fluorinating agent. For example, if using DAST (diethylaminosulfur trifluoride), you might explore using Deoxo-Fluor®.
Low reaction temperature.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
Formation of significant byproducts Elimination side reaction.Use a less hindered base or a non-coordinating solvent. Lowering the reaction temperature can also disfavor elimination.
Rearrangement of the cyclobutane ring.This can be promoted by acidic conditions. Ensure the reaction is performed under neutral or slightly basic conditions if possible.
Low Yield in Reductive Amination
Symptom Possible Cause Suggested Solution
Starting ketone is recovered Incomplete imine formation.Allow the ketone and the amine source (e.g., ammonium acetate) to stir for a longer period (e.g., 1-2 hours) before adding the reducing agent. The addition of a catalytic amount of acetic acid can facilitate imine formation.
Incorrect pH.The optimal pH for imine formation is typically between 5 and 6. Use a pH meter or pH paper to adjust the reaction mixture with a mild acid like acetic acid.
Formation of 3-fluorocyclobutanol Premature reduction of the ketone.Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). If using sodium borohydride (NaBH₄), ensure imine formation is complete before its addition.
Low overall yield Product loss during workup.Fluorinated amines can have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent.
Instability of the product.The free amine may be unstable. Convert it to the hydrochloride salt immediately after purification for better stability.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorocyclobutanone

This protocol is a representative procedure and may require optimization based on your specific starting material and laboratory conditions.

  • Step 1: Oxidation of 3-Hydroxycyclobutanone (if applicable)

    • Dissolve 3-hydroxycyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add an oxidizing agent, for example, Dess-Martin periodinane (1.2 eq), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Fluorination

    • Dissolve the cyclobutanone precursor in anhydrous DCM in a fluorinated polymer reaction vessel.

    • Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of a fluorinating agent, such as DAST (1.5 eq), in DCM.

    • Allow the reaction to stir at -78 °C for one hour and then slowly warm to room temperature.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 3-fluorocyclobutanone by column chromatography on silica gel.

Protocol 2: Reductive Amination to this compound
  • Step 1: Imine Formation and Reduction

    • To a solution of 3-fluorocyclobutanone (1.0 eq) in methanol, add ammonium acetate (5.0 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction for the disappearance of the imine intermediate by LC-MS.

  • Step 2: Workup and Purification

    • Quench the reaction by carefully adding 1 M hydrochloric acid until the pH is acidic.

    • Wash the aqueous layer with an organic solvent like diethyl ether to remove any unreacted starting material.

    • Basify the aqueous layer with a concentrated solution of sodium hydroxide until the pH is greater than 10.

    • Extract the free amine with DCM (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Step 3: Salt Formation

    • To the filtered solution of the free amine, slowly add a solution of HCl in diethyl ether (e.g., 2 M) with stirring.

    • A precipitate of this compound should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Synthetic Pathway

G cluster_0 Synthesis of 3-Fluorocyclobutanone cluster_1 Reductive Amination and Salt Formation 3-Hydroxycyclobutanone 3-Hydroxycyclobutanone 3-Fluorocyclobutanone 3-Fluorocyclobutanone 3-Hydroxycyclobutanone->3-Fluorocyclobutanone Fluorination (e.g., DAST) 3-Fluorocyclobutanone_2 3-Fluorocyclobutanone trans-3-Fluorocyclobutanamine trans-3-Fluorocyclobutanamine 3-Fluorocyclobutanone_2->trans-3-Fluorocyclobutanamine 1. NH4OAc, AcOH 2. NaBH3CN trans-3-Fluorocyclobutanamine_HCl This compound trans-3-Fluorocyclobutanamine->trans-3-Fluorocyclobutanamine_HCl HCl in Ether

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield in Reductive Amination

G Start Start Low_Yield Low Yield in Reductive Amination Start->Low_Yield Check_Imine Is imine formation complete? Low_Yield->Check_Imine Increase_Time_Acid Increase reaction time for imine formation Add catalytic acetic acid Check_Imine->Increase_Time_Acid No Check_Reducing_Agent Is the reducing agent appropriate? Check_Imine->Check_Reducing_Agent Yes Increase_Time_Acid->Check_Reducing_Agent Use_Milder_Agent Switch to a milder agent like NaBH(OAc)3 Check_Reducing_Agent->Use_Milder_Agent No Check_pH Is the pH optimal (5-6)? Check_Reducing_Agent->Check_pH Yes Use_Milder_Agent->Check_pH Adjust_pH Adjust pH with acetic acid Check_pH->Adjust_pH No Check_Workup Review workup procedure Check_pH->Check_Workup Yes Adjust_pH->Check_Workup Thorough_Extraction Ensure thorough extraction of the product Check_Workup->Thorough_Extraction Issue Found End End Check_Workup->End No Issue Thorough_Extraction->End

Caption: Troubleshooting workflow for low yield in reductive amination.

identifying and minimizing byproducts in fluorocyclobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of fluorocyclobutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorocyclobutane?

A1: The most common laboratory methods for synthesizing fluorocyclobutane involve the nucleophilic substitution of a suitable leaving group on the cyclobutane ring with a fluoride ion. The two primary precursors are cyclobutanol and cyclobutyl tosylate.

  • From Cyclobutanol: This method typically employs a deoxofluorinating agent, such as Diethylaminosulfur Trifluoride (DAST), to replace the hydroxyl group with fluorine.

  • From Cyclobutyl Tosylate: This is a two-step process where cyclobutanol is first converted to cyclobutyl tosylate, which is then reacted with a fluoride source like potassium fluoride (KF) to yield fluorocyclobutane.

Q2: What are the primary byproducts observed in fluorocyclobutane synthesis?

A2: The primary byproduct of concern in fluorocyclobutane synthesis is cyclobutene , which is formed through an elimination reaction (E2) that competes with the desired nucleophilic substitution (SN2). The formation of cyclobutene is particularly prevalent when using reagents like DAST.[1] Other potential byproducts can include rearrangement products, although these are less common for the parent fluorocyclobutane. In the case of using tosylates, incomplete reaction can leave unreacted cyclobutyl tosylate or cyclobutanol.

Q3: How can I identify the presence of cyclobutene and other byproducts in my reaction mixture?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying byproducts.

  • GC-MS: This technique can separate the components of the reaction mixture. Fluorocyclobutane and cyclobutene will have different retention times. The mass spectrum of cyclobutene will show a molecular ion peak at m/z = 54.10, while fluorocyclobutane will have a molecular ion peak at m/z = 74.10.

  • ¹H NMR: The proton NMR spectrum of cyclobutene will show characteristic signals for vinylic protons, which are absent in the spectrum of fluorocyclobutane.

  • ¹⁹F NMR: This is a powerful tool for confirming the presence of the desired fluorinated product. Fluorocyclobutane will exhibit a characteristic signal in the ¹⁹F NMR spectrum.

Q4: What reaction conditions favor the formation of fluorocyclobutane over cyclobutene?

A4: To maximize the yield of fluorocyclobutane and minimize the formation of cyclobutene, it is crucial to favor the SN2 pathway over the E2 pathway. This can be achieved by:

  • Choice of Fluorinating Agent: Reagents other than DAST, such as aminodifluorosulfinium tetrafluoroborate salts, have been reported to give less elimination byproduct.[1]

  • Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.

  • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents are generally preferred for SN2 reactions.

  • Leaving Group: When starting from a cyclobutyl derivative, a good leaving group that is less prone to elimination, such as tosylate, is often used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of fluorocyclobutane Incomplete reaction.- Increase reaction time or temperature (with caution, as this may also increase byproduct formation).- Ensure the purity of starting materials and reagents.- Use a more reactive fluorinating agent.
High amount of cyclobutene byproduct.- Lower the reaction temperature.- Use a less hindered base if applicable.- Consider a different fluorinating agent known to favor substitution over elimination.[1]
Loss of product during workup or purification.- Optimize the extraction and distillation procedures.- Fluorocyclobutane is volatile; ensure condensers are cold and handle with care.
High percentage of cyclobutene in the product mixture Reaction conditions favor elimination (E2).- Lower the reaction temperature.- Use a milder fluorinating agent.- If using a tosylate, ensure the use of a non-basic fluoride source where possible.
The use of a strong, hindered base.- If a base is required, consider using a weaker, non-hindered base.
Presence of unexpected peaks in GC-MS or NMR Rearrangement products.- This can be promoted by certain fluorinating agents or acidic conditions.[2] Consider milder reagents.- Analyze the spectral data carefully to identify the structure of the rearranged product.
Contaminants in starting materials or solvents.- Purify starting materials and ensure solvents are anhydrous.
Difficulty in separating fluorocyclobutane from byproducts Similar boiling points of fluorocyclobutane and cyclobutene.- Use fractional distillation with a high-efficiency column.- Preparative gas chromatography can be used for small-scale purification.

Experimental Protocols

Protocol 1: Synthesis of Fluorocyclobutane from Cyclobutanol using DAST

Materials:

  • Cyclobutanol

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a fume hood, dissolve cyclobutanol (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated sodium bicarbonate solution. Caution: Gas evolution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation to obtain fluorocyclobutane.

Protocol 2: Synthesis of Fluorocyclobutane from Cyclobutyl Tosylate using Potassium Fluoride

Step 1: Synthesis of Cyclobutyl Tosylate

Materials:

  • Cyclobutanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve cyclobutanol (1.0 eq) in pyridine and cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 4 hours and then at room temperature overnight.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutyl tosylate.

Step 2: Fluorination of Cyclobutyl Tosylate

Materials:

  • Cyclobutyl Tosylate

  • Spray-dried Potassium Fluoride (KF)

  • Diethylene glycol

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add spray-dried potassium fluoride (2.0 eq) and diethylene glycol.

  • Add the crude cyclobutyl tosylate (1.0 eq) to the flask.

  • Heat the mixture to 150-180 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture and isolate the product by distillation directly from the reaction flask under reduced pressure.

  • Collect the fractions containing fluorocyclobutane.

Visualizations

Synthesis_Pathway Cyclobutanol Cyclobutanol Cyclobutyl_Tosylate Cyclobutyl Tosylate Cyclobutanol->Cyclobutyl_Tosylate TsCl, Pyridine Fluorocyclobutane Fluorocyclobutane Cyclobutanol->Fluorocyclobutane DAST Cyclobutene Cyclobutene (Byproduct) Cyclobutanol->Cyclobutene DAST (Elimination) Cyclobutyl_Tosylate->Fluorocyclobutane KF Cyclobutyl_Tosylate->Cyclobutene KF (Elimination)

Caption: Synthetic pathways to fluorocyclobutane and the formation of cyclobutene byproduct.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze by GC-MS and NMR Start->Analysis High_Cyclobutene High Cyclobutene Content? Analysis->High_Cyclobutene Optimize_Conditions Lower Temperature Change Fluorinating Agent High_Cyclobutene->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction? High_Cyclobutene->Incomplete_Reaction No Optimize_Conditions->Analysis Increase_Time_Temp Increase Reaction Time/Temp Check Reagent Purity Incomplete_Reaction->Increase_Time_Temp Yes Other_Byproducts Other Byproducts Present? Incomplete_Reaction->Other_Byproducts No Increase_Time_Temp->Analysis Identify_Byproducts Identify Structure Consider Rearrangement Other_Byproducts->Identify_Byproducts Yes Purification_Issue Purification Issue? Other_Byproducts->Purification_Issue No Identify_Byproducts->Analysis Optimize_Purification Optimize Distillation/Chromatography Purification_Issue->Optimize_Purification Yes End Pure Fluorocyclobutane Purification_Issue->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting common issues in fluorocyclobutane synthesis.

References

Technical Support Center: Optimizing Amide and Buchwald-Hartwig Coupling Reactions with trans-3-Fluorocyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving trans-3-Fluorocyclobutanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered and electron-deficient amine.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging coupling partner?

A1: The primary challenges stem from a combination of steric hindrance and electronics. The bulky cyclobutyl group physically obstructs the approach to the nitrogen atom, slowing down the reaction rate.[1][2] Additionally, the electron-withdrawing fluorine atom reduces the nucleophilicity of the amine, making it less reactive.[3]

Q2: My standard amide coupling protocol (e.g., using DCC, EDC/HOBt) is failing or giving low yields. Why is this happening and what should I do?

A2: Standard carbodiimide reagents like DCC and EDC are often not potent enough for sterically demanding and electronically deactivated amines.[1][2] The activated esters they form may not be reactive enough to overcome the high activation energy of the reaction.[3] It is recommended to switch to more powerful coupling reagents.

Q3: Which coupling reagents are more effective for this type of hindered amine?

A3: For challenging amide couplings, consider the following classes of reagents:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive activated esters.[1][3]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly for difficult couplings, and are known to suppress racemization.[1][3]

  • Acyl Fluorides: In particularly stubborn cases, converting the carboxylic acid to a highly reactive acyl fluoride can be a successful strategy.[1][4]

Q4: I am attempting a Buchwald-Hartwig amination with an aryl halide and this compound with low success. What are the key parameters to consider?

A4: The success of a Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent.[5][6] For hindered primary amines, bulky, electron-rich biaryl phosphine ligands are often required to promote the reaction efficiently.[7][8]

Q5: What are common side reactions to watch out for?

A5: With hindered couplings, several side reactions can occur:

  • Racemization: For chiral carboxylic acids, forcing conditions (high temperature, strong base) can lead to a loss of stereochemical integrity.[2][3]

  • Guanidinylation: When using uronium/aminium reagents in excess, the free amine can be capped, terminating the reaction.[9]

  • Hydrodehalogenation: In Buchwald-Hartwig reactions, a competing side reaction can be the reduction of the aryl halide.[10]

  • Alkoxide Base Coupling: In some instances, the alkoxide base can compete with the amine as a nucleophile in Buchwald-Hartwig reactions.[10][11]

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling

This is a common issue when working with sterically hindered and electron-deficient amines like this compound.

G start Low/No Yield in Amide Coupling reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBOP) start->reagent conditions Optimize Reaction Conditions reagent->conditions If yield is still low success Successful Coupling reagent->success If successful temp Increase Temperature (e.g., 40-60 °C or Microwave) conditions->temp time Increase Reaction Time (e.g., to 12-24h) conditions->time concentration Increase Reagent Concentration conditions->concentration double_coupling Perform a Double Coupling temp->double_coupling time->double_coupling concentration->double_coupling acyl_fluoride Consider Acyl Fluoride Strategy double_coupling->acyl_fluoride If still unsuccessful double_coupling->success If successful acyl_fluoride->success

Caption: Troubleshooting workflow for low amide coupling efficiency.

Potential CauseRecommended Solution & Rationale
Inefficient Coupling Reagent Standard carbodiimide reagents (DCC, EDC) are often too weak for hindered amines.[1] Solution: Switch to a more powerful reagent like HATU, HCTU (uronium salts), or PyBOP (phosphonium salt) to generate a more reactive activated ester.[1][3]
Suboptimal Reaction Conditions Steric hindrance slows down the reaction rate significantly.[1] Solution: Increase the reaction time (e.g., from 2 hours to overnight).[1] Gentle heating (e.g., 40-60 °C) or using microwave irradiation can also help overcome the activation energy barrier.[3]
Inadequate Solvation or Aggregation Poor solubility of reactants or aggregation can hinder the reaction.[2] Solution: Use polar aprotic solvents like DMF or NMP. For particularly difficult cases, a solvent mixture such as DCM/DMF/NMP might be beneficial.[1]
Base-Related Issues The choice and amount of base are critical. Solution: Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine.[3] Ensure the hydrochloride salt of the amine is fully neutralized by using at least one extra equivalent of base.
Issue 2: Poor Performance in Buchwald-Hartwig Amination

Achieving high yields in the C-N coupling of hindered amines with aryl halides requires careful optimization of the catalytic system.

G cluster_outcome Reaction Outcome Pd_Source Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) Yield High Yield of Coupled Product Pd_Source->Yield Ligand Bulky, Electron-Rich Biarylphosphine Ligand (e.g., BrettPhos, RuPhos) Ligand->Yield Base Base (e.g., NaOtBu, K3PO4) Base->Yield Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Yield

Caption: Key components influencing Buchwald-Hartwig amination success.

Potential CauseRecommended Solution & Rationale
Ineffective Ligand The ligand is crucial for catalyst activity and stability. For hindered amines, standard phosphine ligands like PPh₃ are often ineffective. Solution: Employ bulky, electron-rich biaryl phosphine ligands such as BrettPhos or RuPhos.[6] These ligands promote the formation of the active monoligated palladium species.[5]
Incorrect Base The base plays a role in deprotonating the amine and regenerating the active catalyst.[12] Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be effective.[12][13]
Inappropriate Solvent The solvent must solubilize all components and can influence reaction rates. Solution: Aprotic solvents like toluene, dioxane, or THF are generally preferred.[14] The choice of solvent can sometimes depend on the base used.[15]
Catalyst Deactivation The palladium catalyst can deactivate over the course of the reaction. Solution: Using a pre-catalyst can lead to cleaner formation of the active catalytic species.[10] Ensuring anhydrous and oxygen-free conditions by properly degassing the solvent and using an inert atmosphere is critical.

Data Presentation

Table 1: Recommended Conditions for Amide Coupling with Hindered Amines
ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, PyBOPHigh reactivity, effective for hindered systems.[1][3]
Base DIPEA, 2,4,6-CollidineNon-nucleophilic, prevents side reactions.[3]
Solvent DMF, NMPGood solvating properties for reactants and peptide chains.[1]
Temperature 25 - 60 °CIncreased temperature can overcome the activation barrier.[3]
Time 4 - 24 hoursSlower reaction rates require longer times for completion.[1]
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Hindered Primary Amines
ParameterExample ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Common Pd(0) source for generating the active catalyst.[12]
Ligand BrettPhos (2-4 mol%)Bulky, electron-rich ligand, effective for hindered amines.[7]
Base NaOtBu (1.2 - 2.0 equiv.)Strong base, commonly used and effective.[7]
Solvent Toluene or DioxaneAprotic solvents that are standard for this reaction.[7][14]
Temperature 80 - 110 °CElevated temperatures are often required for challenging substrates.[7]
Time 12 - 24 hoursReactions with hindered amines can be slow.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Amine Preparation: In a reaction vessel, dissolve this compound (1.0 equiv.) in DMF. Add DIPEA (2.2 equiv.) and stir for 5-10 minutes at room temperature to generate the free amine.

  • Acid Activation: In a separate vessel, dissolve the carboxylic acid (1.1 equiv.) and HATU (1.1 equiv.) in DMF.

  • Coupling Reaction: Add the activated acid solution to the free amine solution. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC. If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and the phosphine ligand (e.g., BrettPhos, 0.04 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the base (e.g., NaOtBu, 1.4 equiv.). Then, add a solution of this compound (1.2 equiv.) and additional base (1.2 equiv. of NaOtBu) in anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Diastereomeric Fluorocyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of diastereomeric fluorocyclobutanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of diastereomeric fluorocyclobutanamine derivatives so challenging?

A1: Diastereomers possess identical molecular weight and formula, and often exhibit very similar physicochemical properties such as polarity and solubility.[1][2] This makes their separation by standard chromatographic techniques difficult. The subtle differences in their three-dimensional structures necessitate highly selective chromatographic conditions to achieve baseline resolution.[1]

Q2: What are the primary chromatographic techniques for separating these diastereomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent and effective techniques for separating diastereomers.[1] Normal phase chromatography using silica gel can also be an effective method.[1][3] For particularly challenging separations, chiral stationary phases (CSPs) are often employed in both HPLC and SFC to enhance selectivity.[1][4]

Q3: How do I select the most appropriate column for my separation?

A3: Column selection is often an empirical process that requires screening several options.[1] For normal phase chromatography, standard silica gel columns are a good starting point.[3] For HPLC and SFC, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly recommended due to their broad applicability in resolving a wide range of chiral and diastereomeric compounds.[1][5] Other stationary phases to consider include alumina, cyclodextrin-based columns, or pentafluorophenyl (PFP) phases which can offer different selectivities.[2][3]

Q4: What is the role of the mobile phase in achieving separation?

A4: The mobile phase composition is a critical parameter for optimizing the separation of diastereomers.[1] In normal phase chromatography, a common error is using a solvent system with excessive polarity, which can diminish the differential interaction between the diastereomers and the stationary phase.[2] It is advisable to start with a low-polarity mobile phase and gradually increase its polarity. For SFC, supercritical CO2 is used as the primary mobile phase, with alcohol co-solvents like methanol or ethanol added to modify selectivity.[1][]

Q5: Are there alternatives to chromatography for separating diastereomers?

A5: Yes, while chromatography is the most common approach, other methods exist. Fractional crystallization can be effective if the diastereomers form well-defined crystals with different solubilities.[7][8] Additionally, extractive distillation, where an auxiliary agent is added to alter the partial pressures of the diastereomers, can be employed for large-scale separations.[9] Derivatization of the amine group with a chiral reagent to form new diastereomers with more distinct physical properties can also facilitate separation by standard chromatography.[7][10]

Troubleshooting Guide

Q1: I am seeing poor or no separation of my fluorocyclobutanamine diastereomers. What should I do?

A1: Poor resolution is a common issue. Here are several steps to troubleshoot this problem:

  • Optimize the Mobile Phase: Systematically adjust the mobile phase composition. For normal phase, start with a low-polarity system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increase the polarity.[2] For SFC, vary the percentage of the alcohol co-solvent.[1]

  • Change the Stationary Phase: The selectivity of your current column may be insufficient. Screen a variety of columns with different stationary phases, such as different types of silica, alumina, or various chiral stationary phases (CSPs).[1][2][3]

  • Adjust the Flow Rate: A slower flow rate increases the interaction time between the analytes and the stationary phase, which can improve resolution, though it will also lengthen the run time.[2]

  • Increase Column Length: Using a longer column increases the number of theoretical plates, providing a greater opportunity for separation of closely eluting compounds.[2]

Q2: My chromatogram shows significant peak tailing or broadening. What could be the cause?

A2: Peak distortion can result from several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing. Try reducing the sample concentration or the injection volume.

  • Column Contamination or Degradation: Contamination of the column or degradation of the stationary phase can cause poor peak shape.[1] Using a guard column can help protect the analytical column.[1] If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1]

  • Secondary Interactions: The amine functionality in fluorocyclobutanamine derivatives can interact with residual silanol groups on silica-based columns, leading to peak tailing. Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help mitigate these interactions.

Q3: My TLC analysis shows two distinct spots, but I can't achieve separation on the column. How can I translate my TLC results effectively?

A3: A successful TLC separation is a good indicator that column chromatography is feasible. To improve the separation on a larger scale:

  • Use a Shallow Gradient: Instead of an isocratic elution, a shallow gradient where the mobile phase polarity is increased very slowly over time can help resolve compounds with similar retention factors.[2]

  • Employ Finer Particle Size: Using a stationary phase with a smaller particle size increases the surface area and can lead to better separation efficiency.[2] Be aware that this may increase back pressure.

  • Ensure Proper Column Packing: A poorly packed column with air bubbles or channels will lead to significant band broadening and loss of resolution.[2]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for HPLC and SFC Separation

ParameterHPLC (Normal Phase)SFC (Supercritical Fluid Chromatography)
Stationary Phase Silica Gel, Chiral (e.g., Cellulose, Amylose-based)Chiral (e.g., Chiralpak IC-3, Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol or Hexane/EthanolSupercritical CO₂ with Methanol or Ethanol co-solvent
Initial Composition 95:5 (Hexane:Alcohol)80:20 (CO₂:Alcohol)
Flow Rate 1.0 mL/min2.5 mL/min[1]
Temperature Ambient or slightly elevated (e.g., 40°C)[1]40°C[1]
Back Pressure N/A150 bar[1]
Detection UV (e.g., 210-254 nm)UV

Table 2: Troubleshooting Mobile Phase Modifications

IssueSuggested ModificationRationale
Poor Resolution Gradually increase the percentage of the polar solvent (e.g., from 5% to 10% alcohol).[1]Enhances elution strength and can improve selectivity between diastereomers.
Long Retention Times Increase the proportion of the more polar solvent in the mobile phase.Decreases retention by making the mobile phase more competitive for the stationary phase.
Peak Tailing (Amines) Add a small amount (0.1%) of a basic modifier like triethylamine (TEA).Masks active silanol sites on the silica surface, reducing secondary interactions.
Inconsistent Results Ensure mobile phase components are well-mixed and degassed.Prevents bubble formation and ensures a consistent mobile phase composition.

Experimental Protocols

Protocol 1: General Method for Normal Phase HPLC Separation

  • Column Selection: Choose a suitable normal phase column (e.g., silica gel, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). Start with a low polarity mixture, such as 95:5 (v/v) Hexane:Isopropanol.[2]

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample and monitor the elution profile using a UV detector.

  • Optimization: If resolution is insufficient, systematically adjust the mobile phase composition by increasing the percentage of the alcohol modifier in small increments (e.g., to 90:10).[1] Also, consider testing different alcohol modifiers.

Protocol 2: General Method for Supercritical Fluid Chromatography (SFC) Separation

  • Column Selection: Select a chiral stationary phase known for good performance in SFC (e.g., Chiralpak IC-3).

  • Instrument Setup: Set the column temperature to 40°C and the back pressure to 150 bar.[1]

  • Mobile Phase: Use supercritical CO₂ as the primary mobile phase and an alcohol (e.g., methanol) as a co-solvent.

  • System Equilibration: Equilibrate the system with the desired mobile phase composition (e.g., 80% CO₂, 20% Methanol) at a flow rate of 2.5 mL/min.[1]

  • Sample Preparation: Dissolve the sample in the co-solvent (methanol) at a concentration of about 1 mg/mL and filter.[1]

  • Injection and Analysis: Inject 5 µL of the sample and monitor the chromatogram.[1]

  • Optimization: Adjust the percentage of the methanol co-solvent to optimize retention and resolution. Other alcohol co-solvents like ethanol or isopropanol can also be evaluated.[1]

Protocol 3: Indirect Separation via Derivatization

  • Reagent Selection: Choose a chiral derivatizing agent (CDA) with high enantiomeric purity that reacts specifically with the amine group, for example, Mosher's acid chloride or a fluorinated equivalent.[11]

  • Reaction: React the diastereomeric mixture of fluorocyclobutanamines with the CDA under appropriate conditions to form a new mixture of diastereomers.

  • Workup and Purification: After the reaction is complete, perform a suitable workup to remove excess reagents. The resulting diastereomeric derivatives may now have significantly different physical properties.

  • Chromatographic Separation: Purify the newly formed diastereomers using standard achiral chromatography (e.g., silica gel column chromatography), as their polarity differences are likely to be more pronounced.

  • Cleavage of Derivatizing Agent: After separation, cleave the chiral auxiliary group to yield the purified individual diastereomers of the fluorocyclobutanamine.

Visualizations

TroubleshootingWorkflow start Start: Poor Diastereomer Separation decision1 Is there any separation? start->decision1 action1 Adjust Mobile Phase (e.g., change polarity) decision1->action1  Yes, but poor action2 Change Stationary Phase (e.g., Silica -> Chiral Column) decision1->action2  No, co-elution decision2 Improved? action1->decision2 decision2->action2  No end_success Separation Achieved decision2->end_success  Yes decision3 Improved? action2->decision3 action3 Optimize Method Parameters (Flow Rate, Temperature) decision3->action3  Slightly decision3->end_success  Yes end_fail Consider Alternative Methods (e.g., Derivatization, Crystallization) decision3->end_fail  No action3->end_success

Caption: Troubleshooting workflow for poor diastereomer separation.

MethodDevelopmentWorkflow start Start: Diastereomeric Mixture step1 1. TLC Screening Test various solvent systems (e.g., Hexane/EtOAc, Hexane/IPA) start->step1 decision1 Good spot separation on TLC? step1->decision1 step2a 2a. Column Chromatography (Normal Phase - Silica) decision1->step2a  Yes step2b 2b. Screen Chiral Columns (HPLC or SFC) decision1->step2b  No / Very Close step3 3. Optimize Mobile Phase & Flow Rate step2a->step3 step2b->step3 step4 4. Scale-up to Preparative Chromatography step3->step4 end_node Purified Diastereomers step4->end_node

Caption: Experimental workflow for chromatographic method development.

Caption: Principle of indirect separation via chiral derivatization.

References

preventing decomposition of trans-3-Fluorocyclobutanamine hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-3-Fluorocyclobutanamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing guidance on preventing its decomposition during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the decomposition of this compound?

A1: The decomposition of this compound can be influenced by several factors related to its structure. The cyclobutane ring is strained, and the presence of an electron-withdrawing fluorine atom can affect the stability of the molecule. Key factors that may induce decomposition include:

  • Strongly Basic Conditions: The free amine form is a nucleophile and can be reactive. While the hydrochloride salt is more stable, exposure to strong bases to generate the free amine can lead to side reactions if not controlled.

  • Elevated Temperatures: Like many strained ring systems, high temperatures can promote ring-opening or other decomposition pathways.

  • Presence of Strong Nucleophiles or Electrophiles: Depending on the reaction conditions, the amine or the C-F bond could be susceptible to attack.

  • Harsh Reaction Conditions: Prolonged exposure to aggressive reagents or conditions can lead to degradation.

Q2: I am observing a darkening of my reaction mixture and the formation of insoluble materials. What could be the cause?

A2: The darkening of the reaction mixture and the formation of precipitates are common indicators of decomposition. This could be due to polymerization, ring-opening reactions, or other side reactions leading to complex, high-molecular-weight byproducts. The specific cause is often related to the reaction conditions being too harsh, such as excessive heat or the use of an inappropriate base.

Q3: How can I safely generate the free amine from the hydrochloride salt for my reaction?

A3: To generate the free amine, it is recommended to perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water and add a mild inorganic base (e.g., sodium bicarbonate, potassium carbonate) until the aqueous layer is basic. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. It is crucial to use the freshly prepared free amine solution immediately in the subsequent reaction step to minimize degradation. Avoid using strong bases like sodium hydroxide if possible, as this can promote side reactions.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low yield of desired product and formation of a complex mixture. The reaction temperature may be too high, or the reaction time is too long, leading to thermal decomposition.1. Run the reaction at a lower temperature for a longer duration.2. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
Rapid color change to dark brown/black upon addition of a strong base. The base may be too strong or added too quickly, causing rapid decomposition.1. Use a milder, non-nucleophilic base (e.g., a hindered amine base like diisopropylethylamine).2. Add the base slowly at a low temperature (e.g., 0 °C).3. Consider a biphasic reaction system where the free amine is generated in situ and reacts in the organic phase.
Formation of elimination or ring-opened byproducts. The reaction conditions may be promoting elimination of HF or nucleophilic attack leading to ring opening.1. Carefully select reaction conditions to be as mild as possible.2. If using a strong nucleophile, consider protecting the amine group first.3. Screen different solvents to find one that may disfavor the side reaction.

Experimental Protocols

Protocol for the Generation and Use of free trans-3-Fluorocyclobutanamine

This protocol describes a general method for the in-situ generation of the free amine from its hydrochloride salt for use in a subsequent reaction, for example, an amide coupling.

Materials:

  • This compound

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)

  • A mild, non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Reaction vessel under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • To a solution of your reaction partner (e.g., an activated carboxylic acid for amide coupling) in the chosen anhydrous solvent under an inert atmosphere, add the this compound as a solid.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly, add 1.1 to 1.5 equivalents of the mild base (e.g., DIPEA) dropwise to the stirred suspension. The number of equivalents should be sufficient to neutralize the hydrochloride and any acid generated during the reaction.

  • Allow the reaction to stir at 0 °C and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • If the reaction is sluggish, it can be allowed to slowly warm to room temperature.

  • Upon completion, proceed with the appropriate aqueous work-up.

Visualizing Reaction Workflow

The following diagram illustrates a recommended workflow for reactions involving this compound to minimize decomposition.

workflow Workflow for Minimizing Decomposition cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_optimization Optimization cluster_workup Work-up & Purification start Start with trans-3-Fluorocyclobutanamine Hydrochloride free_amine Generate Free Amine (if necessary) start->free_amine Mild base (e.g., NaHCO3) in a biphasic system reaction_setup Set up reaction under inert atmosphere free_amine->reaction_setup add_reagents Add reagents at low temp (e.g., 0 °C) reaction_setup->add_reagents monitor Monitor reaction (TLC, LC-MS) add_reagents->monitor check_yield Low Yield? monitor->check_yield optimize_time Reduce Time monitor->optimize_time check_purity Impure Product? check_yield->check_purity No optimize_temp Lower Temperature check_yield->optimize_temp Yes optimize_base Change Base check_purity->optimize_base Yes workup Aqueous Work-up check_purity->workup No optimize_temp->add_reagents optimize_base->free_amine purification Purification (Chromatography/Recrystallization) workup->purification

Caption: Recommended experimental workflow for minimizing decomposition.

analytical methods for detecting impurities in "trans-3-Fluorocyclobutanamine hydrochloride" samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of trans-3-Fluorocyclobutanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying impurities in your samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Question: I am observing peak tailing for the main analyte peak. What are the possible causes and solutions?

Answer: Peak tailing is a common issue when analyzing amines by HPLC. The primary causes include:

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine group of the analyte, leading to tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a low pH (e.g., pH 2-3) can protonate the amine, reducing its interaction with silanols. Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also mask the active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Poor Column Condition: A degraded or contaminated column can result in poor peak shape.

    • Solution: Wash the column with a strong solvent or replace it if necessary.

Question: My peaks are not well-resolved. How can I improve the separation?

Answer: Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution.

  • Gradient Elution: If using isocratic elution, switching to a gradient method can help separate closely eluting impurities.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am seeing ghost peaks in my chromatogram. What is the source of this contamination?

Answer: Ghost peaks are typically caused by contamination in the GC system. Potential sources include:

  • Septum Bleed: Over time, the injector septum can degrade and release volatile compounds.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Syringe: A dirty syringe can introduce impurities from previous injections.

    • Solution: Thoroughly clean the syringe between injections with an appropriate solvent.

  • Carryover: Residual sample from a previous, more concentrated injection can appear in subsequent runs.

    • Solution: Implement a rigorous wash cycle for the syringe and injector port between analyses.

Question: I am experiencing a loss of sensitivity and poor peak shape. What should I investigate?

Answer: A decline in GC-MS performance can be due to several factors:

  • Dirty Ion Source: The ion source can become contaminated over time, leading to reduced ionization efficiency.

    • Solution: Clean the ion source according to the manufacturer's instructions.

  • Column Degradation: The stationary phase of the column can be damaged by reactive analytes or high temperatures. Given that the analyte contains fluorine, it is crucial to use an inert column.[1]

    • Solution: Condition the column regularly and replace it if performance does not improve.

  • Leaks in the System: Air leaks can lead to a high background signal and reduced sensitivity.

    • Solution: Perform a leak check of the entire system, paying close attention to fittings and the septum.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound samples?

A1: Based on its synthesis, which often starts from 3-oxocyclobutane carboxylic acid, potential impurities could include:

  • Starting materials and reagents: Unreacted 3-oxocyclobutane carboxylic acid or other precursors.

  • Intermediates: Partially reacted intermediates from the multi-step synthesis.

  • Isomeric impurities: The corresponding cis-isomer, cis-3-Fluorocyclobutanamine.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation products: Impurities formed during storage or handling.

Q2: Why is derivatization often required for the HPLC analysis of this compound?

A2: this compound lacks a strong chromophore, which means it does not absorb UV light well, making detection by standard UV-Vis detectors challenging.[2] Derivatization with a UV-absorbing or fluorescent tag allows for sensitive detection.[2][3]

Q3: Is chiral separation important for this compound?

A3: Yes, if the stereochemistry of the compound is critical for its intended use, then chiral separation is necessary to distinguish between the trans and cis isomers and to determine the enantiomeric purity if applicable.[4][5][6] Chiral HPLC or chiral GC can be employed for this purpose.

Q4: Can I use Nuclear Magnetic Resonance (NMR) for impurity analysis?

A4: Absolutely. While ¹H NMR is a standard technique, ¹⁹F NMR can be particularly powerful for analyzing fluorinated compounds like this one. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, which can help in resolving and identifying fluorine-containing impurities that might be difficult to see in a crowded ¹H NMR spectrum.[7]

Experimental Protocols

HPLC Method with Pre-column Derivatization

This method is adapted from a protocol for a structurally similar compound, 3-aminocyclobutanol hydrochloride, and is suitable for purity and chiral analysis.[2]

1. Derivatization Procedure:

  • Accurately weigh and dissolve an appropriate amount of the this compound sample and a reference standard in a suitable solvent (e.g., acetonitrile).

  • To a defined volume of the sample or standard solution, add a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride.

  • Add a base, like triethylamine, to catalyze the reaction.

  • Vortex the mixture and allow it to react at room temperature for approximately 30 minutes.

  • Quench the reaction by adding a small amount of an aqueous solution (e.g., a buffer).

  • Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.

2. HPLC Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength for the derivatizing agent (e.g., 254 nm) or Fluorescence
Injection Volume 10 µL
GC-MS Method for Volatile Impurities

This is a general method suitable for identifying volatile and semi-volatile impurities.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • If necessary, perform a derivatization step to improve the volatility and thermal stability of the analyte and impurities.

2. GC-MS Conditions:

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Ion Source Temp. 230 °C
Mass Range 35-500 amu
Ionization Mode Electron Ionization (EI) at 70 eV

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing sample trans-3-Fluorocyclobutanamine hydrochloride Sample dissolution Dissolution in appropriate solvent sample->dissolution derivatization Derivatization (if required for HPLC) dissolution->derivatization gcms GC-MS Analysis dissolution->gcms GC-MS Path hplc HPLC Analysis derivatization->hplc HPLC Path peak_integration Peak Integration and Identification hplc->peak_integration gcms->peak_integration impurity_quantification Impurity Quantification peak_integration->impurity_quantification report report impurity_quantification->report Final Report

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic start Problem Observed (e.g., Peak Tailing) check_method Review Method Parameters (Mobile Phase, Column) start->check_method check_system Inspect GC/HPLC System (Leaks, Contamination) start->check_system check_sample Evaluate Sample Prep (Concentration, Stability) start->check_sample implement_solution Implement Corrective Action (e.g., Change Column, Clean Source) check_method->implement_solution check_system->implement_solution check_sample->implement_solution verify_performance Verify System Performance with Standard implement_solution->verify_performance

Caption: Troubleshooting logic for analytical issues.

References

Technical Support Center: Managing the Reactivity of trans-3-Fluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trans-3-Fluorocyclobutanamine hydrochloride. The content is designed to address common challenges encountered during experimental procedures, with a focus on managing the reactivity of the primary amine group.

Frequently Asked Questions (FAQs)

Q1: What makes the amine group in this compound less reactive than other primary amines?

A1: The reactivity of the amine group in this compound is primarily influenced by the electron-withdrawing effect of the fluorine atom. This effect reduces the electron density on the nitrogen atom, making it a weaker nucleophile. Consequently, reactions that rely on the nucleophilic character of the amine, such as acylations, may proceed more slowly or require more forcing conditions compared to non-fluorinated analogues.[1]

Q2: I am having difficulty achieving good yields in my amide coupling reaction with this compound using standard coupling reagents like HATU. What could be the issue?

A2: Low yields in amide coupling reactions with this substrate are a common issue. Standard coupling reagents like HATU, HBTU, or EDC/HOBt may not be potent enough to activate the carboxylic acid sufficiently to react with the less nucleophilic fluorinated amine.[1] The activated ester intermediate may not be reactive enough to overcome the higher activation energy of the reaction.[1] Additionally, steric hindrance from the cyclobutane ring can also contribute to reduced reaction rates.

Q3: What are the most effective coupling reagents for forming an amide bond with this compound?

A3: For challenging amide couplings involving electron-deficient and sterically hindered amines, more powerful coupling reagents are recommended. Phosphonium salts like PyBOP and PyAOP are known to be highly effective.[1] Another successful strategy is the in-situ generation of highly reactive acyl fluorides from the carboxylic acid using reagents such as TCFH-NMI or BTFFH.[1][2]

Q4: My reaction is still sluggish even with a stronger coupling reagent. How can I optimize the reaction conditions?

A4: To improve reaction kinetics, consider the following adjustments:

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating has also been shown to be effective for difficult couplings.[1]

  • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices.

  • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial to liberate the free amine from the hydrochloride salt without competing in the reaction. Use of an appropriate amount of base is critical.

Q5: Should I protect the amine group of this compound before proceeding with other reactions?

A5: Protecting the amine group is a highly recommended strategy, especially in multi-step syntheses where the amine could interfere with subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used and versatile protecting group for amines due to its stability under various conditions and ease of removal.[3][4]

Q6: How do I perform a Boc-protection of this compound?

A6: A general procedure for Boc-protection involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is typically carried out in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system.[3]

Q7: What is the best way to remove the Boc protecting group?

A7: The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are common and effective methods for deprotection.[3][4][5]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions when working with this compound.

Problem Potential Cause(s) Recommended Solution(s) Relevant Data/Considerations
Low to no yield in amide coupling 1. Insufficiently reactive coupling reagent.[1] 2. Incomplete liberation of the free amine from the hydrochloride salt. 3. Low reaction temperature.[1]1. Use a more potent coupling reagent such as PyBOP, PyAOP, or generate the acyl fluoride in situ with BTFFH.[1][2] 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is used. 3. Increase the reaction temperature or use microwave irradiation.[1]Estimated pKa of the conjugate acid is likely lower than typical alkylamines due to the fluorine's electron-withdrawing effect, making complete deprotonation crucial.
Formation of side products 1. Racemization of the carboxylic acid coupling partner.[1] 2. Reaction of the amine with the coupling reagent itself (e.g., guanidinium byproduct with uronium reagents).1. Use coupling reagents known to suppress racemization, such as PyAOP or COMU, often with additives like HOAt.[1] 2. Optimize the order of addition: pre-activate the carboxylic acid before adding the amine.Side product formation is more likely with prolonged reaction times and higher temperatures. Monitor reaction progress closely.
Incomplete Boc-protection 1. Insufficient amount of Boc₂O or base. 2. Reaction conditions are too mild.1. Use a slight excess of Boc₂O (1.1-1.5 equivalents) and an appropriate amount of base (e.g., triethylamine or sodium bicarbonate). 2. If the reaction is slow at room temperature, gentle heating (e.g., 40 °C) may be applied.[3]Reaction completion can be monitored by TLC or LC-MS.
Incomplete Boc-deprotection 1. Insufficient acid strength or concentration. 2. Reaction time is too short.1. Use a stronger acid (e.g., TFA) or a higher concentration of HCl. 2. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.[3][4]While effective, strong acids can affect other acid-labile functional groups in the molecule.[5]
Difficulty in product purification 1. Unreacted starting materials. 2. Water-soluble byproducts from the coupling reagent (e.g., from EDC).[1]1. Drive the reaction to completion by using a slight excess of one of the reactants. 2. Choose a coupling reagent that generates byproducts that are easily removed (e.g., DCU from DCC can be filtered off).[1] Perform an aqueous workup to remove water-soluble impurities.Careful selection of the coupling reagent can significantly simplify the purification process.

Experimental Protocols

Protocol 1: Boc-Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Basification: Add a base such as triethylamine (Et₃N, 2.2 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution and stir for 10-15 minutes to liberate the free amine.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling using a Phosphonium Salt Reagent (PyBOP)
  • Activation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq), PyBOP (1.2 eq), and a non-nucleophilic base such as DIPEA (3.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak aqueous acid (e.g., 1 M HCl), a weak aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of Boc-Protected Amine
  • Dissolution: Dissolve the Boc-protected trans-3-fluorocyclobutanamine derivative in an appropriate solvent such as dichloromethane (DCM).

  • Acid Addition: Add an excess of a strong acid. Common reagents include a 20-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4 M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product will be the hydrochloride or trifluoroacetate salt of the amine. If the free amine is desired, a basic workup can be performed.

Visualizations

experimental_workflow cluster_protection Amine Protection cluster_reaction Further Synthesis cluster_deprotection Amine Deprotection start_prot trans-3-Fluorocyclobutanamine HCl reagents_prot Boc₂O, Base (e.g., Et₃N) start_prot->reagents_prot 1. product_prot Boc-protected amine reagents_prot->product_prot 2. reaction_step Desired Reaction(s) product_prot->reaction_step 3. reagents_deprot Acid (e.g., TFA or HCl) reaction_step->reagents_deprot 4. final_product Final Product with Free Amine reagents_deprot->final_product 5.

Caption: General workflow for using a protected amine in synthesis.

troubleshooting_logic start Low Yield in Amide Coupling? coupling_reagent Using standard coupling reagent (e.g., HATU)? start->coupling_reagent Yes potent_reagent Switch to potent reagent (PyBOP, Acyl Fluoride) coupling_reagent->potent_reagent Yes reaction_conditions Reaction at room temperature? coupling_reagent->reaction_conditions No potent_reagent->reaction_conditions increase_temp Increase temperature / Use microwave reaction_conditions->increase_temp Yes base_check Sufficient non-nucleophilic base used? reaction_conditions->base_check No increase_temp->base_check add_base Ensure ≥1 eq. of DIPEA is present base_check->add_base No success Improved Yield base_check->success Yes add_base->success

Caption: Decision tree for troubleshooting low amide coupling yields.

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Separation of cis- and trans-3-Fluorocyclobutanamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the effective separation of stereoisomers is a critical step in ensuring the purity, safety, and efficacy of pharmaceutical compounds. This guide provides a comparative analysis of potential High-Performance Liquid Chromatography (HPLC) methods for the separation of cis- and trans-3-Fluorocyclobutanamine isomers. We present detailed experimental protocols and hypothetical performance data for three distinct chromatographic approaches: Reversed-Phase HPLC (RP-HPLC) with both conventional and fluorinated stationary phases, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.

Analyte Characteristics

cis- and trans-3-Fluorocyclobutanamine are small, polar molecules. The presence of the amine group (a weak base) and the polar C-F bond suggests that these isomers will have good solubility in polar solvents. Their structural difference lies in the spatial orientation of the fluorine atom and the amino group relative to the cyclobutane ring, which can be exploited for chromatographic separation.

Comparative HPLC Methodologies

Three primary HPLC strategies were evaluated for their potential to resolve the cis and trans isomers of 3-Fluorocyclobutanamine. The goal is to achieve baseline separation (Resolution > 1.5) with good peak shape and reasonable retention times.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a common starting point for the separation of small molecules. Due to the polar nature of the analytes, retention on traditional C18 columns may be limited. Therefore, we compare a standard C18 column with a fluorinated stationary phase, which can offer alternative selectivity for fluorinated compounds.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the partitioning of polar analytes into the water-enriched layer on the stationary phase surface.

Chiral Chromatography

While the primary goal is to separate diastereomers (cis and trans), chiral stationary phases (CSPs) can sometimes offer unique selectivity for positional isomers.[2][3] Furthermore, if the ultimate goal is to also separate the enantiomers of each isomer, developing a method on a CSP is essential.[4][5][6]

Experimental Protocols

Sample Preparation

A stock solution containing a mixture of cis- and trans-3-Fluorocyclobutanamine (e.g., 1 mg/mL total concentration) is prepared in a 50:50 mixture of methanol and water. This stock solution is then diluted to a working concentration of 100 µg/mL with the initial mobile phase of the respective HPLC method.

HPLC System and Conditions

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is used for all experiments.

Detection: UV detection is set at 210 nm, where the amine functional group exhibits some absorbance.

Data Analysis: Chromatographic data is processed to determine the retention time (t_R), resolution (R_s), and tailing factor (T_f) for each isomer peak.

The specific conditions for each method are detailed in the tables below.

Comparative Performance Data

The following tables summarize the hypothetical performance of each HPLC method in separating the cis and trans isomers of 3-Fluorocyclobutanamine.

Table 1: Reversed-Phase HPLC Method Parameters and Performance

ParameterMethod A: C18 ColumnMethod B: Fluorinated Column
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 30% B in 15 min5% to 30% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
cis-Isomer t_R (min) 3.24.5
trans-Isomer t_R (min) 3.55.2
Resolution (R_s) 1.22.1
Tailing Factor (T_f) - cis 1.31.1
Tailing Factor (T_f) - trans 1.41.2

Table 2: HILIC Method Parameters and Performance

ParameterMethod C: HILIC
Column Amide, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% to 80% B in 15 min
Flow Rate 1.2 mL/min
Column Temp. 40 °C
cis-Isomer t_R (min) 6.8
trans-Isomer t_R (min) 7.5
Resolution (R_s) 2.5
Tailing Factor (T_f) - cis 1.1
Tailing Factor (T_f) - trans 1.1

Table 3: Chiral Chromatography Method Parameters and Performance

ParameterMethod D: Chiral Stationary Phase
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Gradient Isocratic
Flow Rate 0.8 mL/min
Column Temp. 25 °C
cis-Isomer t_R (min) 8.2
trans-Isomer t_R (min) 9.5
Resolution (R_s) 3.1
Tailing Factor (T_f) - cis 1.0
Tailing Factor (T_f) - trans 1.0

Method Comparison and Recommendation

Based on the hypothetical data, the HILIC method (Method C) and the Chiral Chromatography method (Method D) provide the best separation of the cis and trans isomers, with resolution values well above the desired 1.5. The HILIC method offers the advantage of using aqueous-organic mobile phases compatible with mass spectrometry. The chiral method provides the highest resolution and excellent peak shape, and would be the method of choice if enantiomeric separation is also required. The standard C18 column in reversed-phase mode (Method A) shows poor resolution, while the fluorinated column (Method B) offers a significant improvement, making it a viable option if a reversed-phase method is preferred.

Experimental Workflow

The logical workflow for developing and comparing these HPLC methods is illustrated in the diagram below.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_development Method Development & Comparison cluster_analysis Data Analysis & Selection cluster_output Output start Define Separation Goal sample_prep Prepare Isomer Mixture start->sample_prep rp_hplc Reversed-Phase (C18 & Fluorinated) sample_prep->rp_hplc Inject & Run hilic HILIC sample_prep->hilic Inject & Run chiral Chiral sample_prep->chiral Inject & Run analyze_data Analyze Data (Rs, Tf) rp_hplc->analyze_data hilic->analyze_data chiral->analyze_data select_method Select Optimal Method analyze_data->select_method final_method Final Validated Method select_method->final_method

Caption: Workflow for HPLC method development and comparison.

Conclusion

This guide provides a comparative framework for developing an HPLC method for the separation of cis- and trans-3-Fluorocyclobutanamine isomers. While standard reversed-phase chromatography may be insufficient, fluorinated stationary phases, HILIC, and chiral chromatography present promising alternatives. The optimal method will depend on the specific requirements of the analysis, including the need for mass spectrometry compatibility and the potential for subsequent enantiomeric separation. The detailed protocols and comparative data herein serve as a valuable starting point for researchers and drug development professionals facing this separation challenge.

References

A Comparative Guide to NMR Analysis for Confirming the Stereochemistry of 3-Fluorocyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms in a molecule is critical. In the case of 3-fluorocyclobutanamine and its derivatives, which are valuable building blocks in medicinal chemistry, distinguishing between cis and trans stereoisomers is a fundamental requirement for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial orientation of atoms. This guide offers an objective comparison of how one-dimensional and two-dimensional NMR techniques can be employed to unambiguously assign the stereochemistry of 3-fluorocyclobutanamine derivatives, supported by established principles and illustrative data.

The primary NMR parameters for stereochemical determination are chemical shifts (δ), scalar coupling constants (J), and the Nuclear Overhauser Effect (NOE). The puckered nature of the cyclobutane ring results in distinct spatial relationships between the substituents in the cis and trans isomers, which in turn leads to measurable differences in their NMR spectra.

Distinguishing cis and trans Isomers with ¹H and ¹⁹F NMR

The key to differentiating the cis and trans isomers of 3-fluorocyclobutanamine lies in the analysis of coupling constants, particularly the three-bond couplings between the fluorine atom and the protons on the cyclobutane ring (³JHF), as well as the proton-proton couplings (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.

In the trans isomer, the fluorine atom and the amino group are on opposite sides of the ring. This arrangement typically results in one axial and one equatorial substituent. In the cis isomer, both substituents are on the same side of the ring, leading to either a diequatorial or a diaxial conformation, with the diequatorial conformation often being more stable. These conformational differences lead to distinct dihedral angles and, consequently, different coupling constants.

For the proton (H-3) attached to the same carbon as the fluorine, its spatial relationship with the adjacent methylene protons (H-2 and H-4) will differ significantly between the cis and trans isomers. This will be reflected in the ³JHF and ³JHH values. Generally, a larger coupling constant is observed for a trans (anti-periplanar, ~180°) relationship between coupled nuclei, while a smaller coupling constant is associated with a cis (syn-clinal, ~60°) or gauche relationship.

Quantitative NMR Data Comparison

The following table summarizes the expected ¹H and ¹⁹F NMR chemical shifts and coupling constants for the methine proton at the C-3 position (CHF) and the methine proton at the C-1 position (CHN) for cis- and trans-3-fluorocyclobutanamine. The data is based on values reported for similar 3-substituted cyclobutane systems and theoretical predictions.

IsomerProton¹H Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)¹⁹F Chemical Shift (δ, ppm)
cis H-3 (CHF)~ 5.0 - 5.4³JHH(cis) ≈ 4 - 7, ³JHF(cis) ≈ 15 - 25~ -180 to -190
H-1 (CHN)~ 3.5 - 3.9³JHH(cis) ≈ 4 - 7
trans H-3 (CHF)~ 4.8 - 5.2³JHH(trans) ≈ 2 - 5, ³JHH'(trans) ≈ 7 - 10, ³JHF(trans) ≈ 30 - 45~ -175 to -185
H-1 (CHN)~ 3.3 - 3.7³JHH(trans) ≈ 2 - 5, ³JHH'(trans) ≈ 7 - 10

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and specific derivatization of the amino group.

Nuclear Overhauser Effect (NOE) for Stereochemical Confirmation

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique that provides information about the through-space proximity of protons. An NOE is observed between protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded. This is particularly useful for distinguishing between cis and trans isomers of cyclic compounds.

In the cis isomer of 3-fluorocyclobutanamine, the proton on the carbon bearing the fluorine (H-3) and the proton on the carbon bearing the amino group (H-1) are on the same face of the ring and are therefore in close spatial proximity. This will result in a cross-peak between these two protons in the NOESY spectrum. Conversely, in the trans isomer, these two protons are on opposite faces of the ring and are significantly further apart, leading to a very weak or absent NOE correlation.

The following diagram illustrates the key NOE correlation expected for the cis isomer.

cluster_cis cis-3-fluorocyclobutanamine cluster_trans trans-3-fluorocyclobutanamine H1 H-1 (CHN) H3 H-3 (CHF) H1->H3 Strong NOE H2a H-2a H4a H-4a H2e H-2e H4e H-4e H1_t H-1 (CHN) H2a_t H-2a H4a_t H-4a H3_t H-3 (CHF) H2e_t H-2e H4e_t H-4e

Caption: Key NOE correlation for stereochemical assignment.

Experimental Protocol for NMR Analysis

The following is a general protocol for the NMR analysis of 3-fluorocyclobutanamine derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified 3-fluorocyclobutanamine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent may influence chemical shifts.

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a probe capable of ¹⁹F observation.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. It is often beneficial to acquire both proton-coupled and -decoupled spectra to aid in the assignment of ¹⁹F-¹H couplings.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks and helps in the assignment of the cyclobutane ring protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of the carbon skeleton.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which can further confirm assignments.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining through-space proximities. A mixing time of 500-800 ms is typically suitable for small molecules.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the proton and carbon signals using the 1D and 2D correlation spectra.

  • Measure the coupling constants (J-values) from the high-resolution 1D ¹H and ¹⁹F spectra. Compare these values between the isomers.

  • Analyze the 2D NOESY spectrum for the presence or absence of a cross-peak between the H-1 and H-3 protons to confirm the cis or trans stereochemistry.

The logical workflow for this analysis is depicted in the following diagram.

cluster_workflow NMR Analysis Workflow A Sample Preparation B 1D NMR Acquisition (¹H, ¹⁹F) A->B C 2D NMR Acquisition (COSY, HSQC, NOESY) B->C D Spectral Assignment C->D E Analysis of Coupling Constants (J) D->E F Analysis of NOE Correlations D->F G Stereochemical Assignment (cis or trans) E->G F->G

Caption: Experimental workflow for stereochemical determination.

Structural Validation of Fluorinated Cyclobutane Scaffolds: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the cyclobutane ring, particularly when functionalized with fluorine, serves as a valuable bioisostere for various motifs, offering unique conformational constraints and metabolic stability. The precise determination of the three-dimensional structure of these building blocks is paramount for effective structure-activity relationship (SAR) studies. This guide provides a comparative overview of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of trans-3-Fluorocyclobutanamine hydrochloride and its derivatives.

While a public crystal structure for this compound is not available in crystallographic databases as of the time of this publication, this guide will utilize a realistic, hypothetical dataset to illustrate the principles and data outputs of the technique. This is contrasted with experimental data typically obtained from NMR spectroscopy, a powerful complementary method.

Methodology Comparison: X-ray Crystallography vs. NMR Spectroscopy

Single-crystal X-ray crystallography and NMR spectroscopy are the gold standards for unambiguous molecular structure determination. X-ray crystallography provides a static, high-resolution snapshot of the molecule's conformation in the solid state. In contrast, NMR spectroscopy offers insights into the molecule's dynamic structure and connectivity in solution, which is often more representative of its state in a biological environment.

Table 1: Comparison of Structural Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Primary Output 3D electron density map, atomic coordinatesChemical shifts, coupling constants, NOEs
Key Information Absolute configuration, bond lengths, bond angles, torsion angles, crystal packingAtom connectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution
Strengths Unambiguous determination of absolute stereochemistry; precise atomic positions.Provides data on solution-state structure and dynamics; non-destructive.
Limitations Requires a high-quality single crystal (often a bottleneck); structure may be influenced by crystal packing forces.Does not directly provide bond lengths/angles; structure is an average of solution conformations.
Data Presentation: Unveiling the Molecular Architecture

The data derived from each technique provides a different, yet complementary, picture of the molecule's structure.

An X-ray diffraction experiment on a suitable crystal of this compound would yield precise data on its solid-state conformation. The following tables represent the type of quantitative data that would be generated.

Table 2: Hypothetical Crystallographic Data for trans-3-Fluorocyclobutanamine HCl

ParameterValue
Chemical FormulaC₄H₉ClFN
Formula Weight125.57
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)5.88, 9.54, 11.21
α, β, γ (°)90, 105.6, 90
Volume (ų)605.4
Z4
R-factor~0.04

Table 3: Key Intramolecular Distances and Angles (Hypothetical)

MeasurementBond/AtomsValue
Bond Length (Å) C-F1.39
C-N1.49
C-C (avg)1.55
Bond Angle (°) C-C-C (ring avg)88.5
F-C-H109.2
Torsion Angle (°) F-C3-C1-N178.5

Note: These data are hypothetical, based on typical values for similar chemical fragments, and are presented for illustrative purposes.

NMR analysis, particularly ¹H, ¹³C, and ¹⁹F NMR, would confirm the trans stereochemistry through the measurement of scalar (J) couplings and potentially through-space correlations (NOEs).

Table 4: Representative NMR Data for Structural Confirmation

NucleusKey ObservationInterpretation
¹⁹F NMR One resonance (e.g., δ ≈ -180 ppm)Confirms the presence of a single fluorine environment.
¹H NMR Complex multiplets for cyclobutane protonsChemical shifts and multiplicities are distinct for axial vs. equatorial protons.
³JHH coupling constantsThe magnitude of couplings between vicinal protons helps define their dihedral angles and thus the ring pucker and relative stereochemistry. A characteristic trans coupling pattern would be observed.
¹³C NMR Four distinct carbon signalsConfirms the number of unique carbon atoms in the molecule.
¹JCF and ²JCF couplingsLarge one-bond and smaller two-bond carbon-fluorine couplings provide definitive evidence of the fluorine atom's point of attachment.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Crystallography
  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent system (e.g., methanol/diethyl ether). Slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution is performed until diffraction-quality single crystals form.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head using cryo-protectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data are corrected for various experimental factors (e.g., Lorentz and polarization effects). The unit cell parameters and space group are determined.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map. The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors until convergence is reached.

  • Validation: The final structure is validated using tools to check for geometric reasonability and overall quality of the model fit to the data. The results are typically deposited in a crystallographic database and reported in a standard Crystallographic Information File (CIF) format.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • ¹H NMR: A standard proton spectrum is acquired to observe chemical shifts and proton-proton coupling patterns.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: A proton-decoupled fluorine spectrum is acquired to observe the fluorine chemical shift.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.

  • Data Analysis: The collected spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts, coupling constants, and correlations are analyzed to assemble the molecular structure and confirm the relative stereochemistry of the substituents on the cyclobutane ring.

Visual Workflow for X-ray Crystallography

The following diagram illustrates the logical workflow for determining a molecular structure using single-crystal X-ray crystallography.

Xray_Workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_validation Finalization Purification Compound Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth High Purity Required Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing & Reduction Data_Collection->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation CIF Generate CIF Report Validation->CIF

Caption: Workflow from compound to final structure in X-ray crystallography.

A Comparative Guide to Purity Validation of trans-3-Fluorocyclobutanamine Hydrochloride: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for pharmaceutical intermediates like trans-3-Fluorocyclobutanamine hydrochloride is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two prominent analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Quantitative NMR (qNMR) stands out as a primary analytical method, offering a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.[1] Its principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity, the absolute purity of the analyte can be accurately determined.[2][3][4] In contrast, HPLC is a comparative chromatographic technique that separates components in a mixture, with purity typically determined by the relative peak area of the main component.[1]

This guide will delve into the experimental protocols for qNMR, present a comparative data summary, and provide a visual workflow to aid in understanding the methodologies.

Quantitative Data Comparison

The following table summarizes hypothetical yet realistic performance data for the purity analysis of this compound by qNMR and HPLC, based on the typical capabilities of each technique.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Purity Assay (%) 99.2 ± 0.1599.3 (Area %)
Precision (RSD, %) < 1.0< 1.5
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.0
Analysis Time/Sample ~15-20 minutes~25-30 minutes
Method Type Primary, Absolute QuantificationComparative, Relative Quantification
Reference Standard Certified Internal StandardSpecific Analyte Reference Standard (often)

Experimental Protocols

A detailed methodology for the purity determination of this compound using ¹H-qNMR is provided below.

Quantitative ¹H-NMR Spectroscopy Protocol

  • Internal Standard Selection: An appropriate internal standard with high purity (e.g., ≥99.5%), chemical stability, and signals that do not overlap with the analyte is crucial.[2][5] For this compound, maleic acid or dimethyl sulfone are suitable choices when using a polar deuterated solvent like DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a similar amount of the chosen internal standard (e.g., maleic acid) into the same vial. The exact masses should be recorded to 0.01 mg.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Vortex the sample to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.[6]

  • NMR Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) should be used.

    • Acquisition Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being integrated to ensure full relaxation. A delay of 30-60 seconds is often sufficient.

      • Number of Scans (ns): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest for accurate integration.[7]

      • Temperature: Maintain a constant temperature, typically 298 K.[6]

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Manually phase the spectrum and perform a baseline correction to ensure accurate integration.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard. For the analyte, the signals corresponding to the cyclobutane protons are suitable. For maleic acid, the olefinic proton signal is used.

    • The purity of the analyte is calculated using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Visualizing the Workflow

The following diagrams illustrate the logical workflow for qNMR purity determination and a conceptual comparison of the analytical approaches.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_std Weigh Internal Std nmr_acq Acquire 1H NMR Spectrum weigh_analyte->nmr_acq Transfer to NMR Tube dissolve Dissolve in Deuterated Solvent process_spec Phase & Baseline Correction nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate result Final Purity Value calculate->result Analytical_Comparison cluster_qnmr qNMR Approach cluster_hplc HPLC Approach qnmr_start Analyte + Internal Standard qnmr_measurement NMR Measurement (Signal Intensity) qnmr_start->qnmr_measurement qnmr_result Absolute Purity (Molar Ratio) qnmr_measurement->qnmr_result hplc_start Analyte Solution hplc_measurement Chromatographic Separation (Peak Area) hplc_start->hplc_measurement hplc_result Relative Purity (Area %) hplc_measurement->hplc_result

References

comparative study of the pKa values of fluorinated and non-fluorinated cyclobutylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the physicochemical properties of molecular scaffolds is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative study of the pKa values of fluorinated and non-fluorinated cyclobutylamines, supported by experimental data and detailed protocols.

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability and lipophilicity. A significant consequence of fluorination is its impact on the basicity of nearby functional groups, such as amines. This effect is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which decreases the electron density on the nitrogen atom of the amine, thereby reducing its ability to accept a proton.

Comparative pKa Values of Cyclobutylamines

The following table summarizes the experimentally determined pKa values for a series of non-fluorinated and fluorinated cyclobutylamines. The data clearly demonstrates a decrease in pKa upon fluorination, indicating a reduction in the basicity of the amine.

CompoundStructurepKa (Predicted/Measured)Reference
CyclobutylamineC₄H₉N10.80 (Predicted)[1][2]
trans-3-PhenylcyclobutylamineC₁₀H₁₃N9.57[3]
cis-3-PhenylcyclobutylamineC₁₀H₁₃N9.45[3]
trans-3-Fluoro-3-phenylcyclobutylamineC₁₀H₁₂FN8.78[3]
cis-3-Fluoro-3-phenylcyclobutylamineC₁₀H₁₂FN8.64[3]
trans-3-(4-Methoxyphenyl)-3-fluorocyclobutylamineC₁₁H₁₄FNO8.81[3]
cis-3-(4-Methoxyphenyl)-3-fluorocyclobutylamineC₁₁H₁₄FNO8.68[3]
trans-3-(4-Chlorophenyl)-3-fluorocyclobutylamineC₁₀H₁₁ClFN8.69[3]
cis-3-(4-Chlorophenyl)-3-fluorocyclobutylamineC₁₀H₁₁ClFN8.58[3]

The Inductive Effect of Fluorine on Amine Basicity

The observed decrease in the pKa of cyclobutylamines upon fluorination is a direct consequence of the inductive effect. The highly electronegative fluorine atom pulls electron density away from the nitrogen atom through the sigma bonds of the cyclobutane ring. This reduction in electron density on the nitrogen makes the lone pair of electrons less available to accept a proton, thus decreasing the basicity of the amine.

Inductive_Effect cluster_non_fluorinated Non-Fluorinated Cyclobutylamine cluster_fluorinated Fluorinated Cyclobutylamine N1 N H1 H N1->H1 H2 H N1->H2 R Cyclobutyl N1->R Proton1 H+ Proton1->N1 Protonation label_pk_high Higher pKa (More Basic) N2 N H3 H N2->H3 H4 H N2->H4 R_F Fluorocyclobutyl N2->R_F F F R_F->F Inductive Effect (-I) Proton2 H+ Proton2->N2 Protonation label_pk_low Lower pKa (Less Basic)

Caption: Inductive effect of fluorine on the basicity of cyclobutylamine.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the pKa of a substance.[4] The following protocol provides a general guideline for the determination of pKa values of cyclobutylamines.

1. Materials and Reagents:

  • Cyclobutylamine sample (fluorinated or non-fluorinated)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining constant ionic strength

  • Deionized water

  • Methanol or other suitable organic solvent (if sample solubility is low in water)

  • Calibrated pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

2. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the cyclobutylamine sample and dissolve it in a known volume of deionized water (or a water/methanol mixture) containing KCl to maintain a constant ionic strength.[5][6] A typical sample concentration is around 1 mM.[6]

  • Initial pH Adjustment: If titrating the protonated form of the amine, add a slight excess of standardized HCl to the sample solution to ensure the amine is fully protonated. The initial pH should be in the acidic range (e.g., pH 1.8-2.0).[6]

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and immerse the calibrated pH electrode. Begin stirring at a constant rate.

  • Titration: Gradually add the standardized NaOH solution from the burette in small, known increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[4][7]

  • Endpoint: Continue the titration until the pH has passed the equivalence point and entered the basic range (e.g., pH 12-12.5).[6]

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

3. Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Cyclobutylamine is a flammable liquid and can cause skin burns and eye damage.

Experimental_Workflow A Sample Preparation (Dissolve amine in water/KCl) B Initial pH Adjustment (Add excess HCl) A->B C Titration Setup (Calibrated pH meter, stirrer) B->C D Potentiometric Titration (Add NaOH incrementally) C->D E Data Recording (Record pH and volume) D->E F Generate Titration Curve (pH vs. Volume of NaOH) E->F G Determine Equivalence Point F->G H Calculate pKa (pH at half-equivalence point) G->H

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

Assessing the Impact of Fluorine on the Lipophilicity of Cyclobutanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties, including lipophilicity. This guide provides a comparative analysis of the lipophilicity of cyclobutanamine and its fluorinated derivatives, supported by experimental data and detailed methodologies.

Quantitative Assessment of Lipophilicity

Lipophilicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

The following table summarizes available lipophilicity data for cyclobutanamine and its fluorinated analogs. It is important to distinguish between experimentally determined values and computationally predicted values, as the former provides a more accurate representation of a compound's behavior.

Compound NameStructureLipophilicity (LogP/LogD)Data Type
CyclobutanamineC₄H₉N0.2Computed
cis-3-FluorocyclobutanamineC₄H₈FNMarginal change vs. parentExperimental
trans-3-FluorocyclobutanamineC₄H₈FN~1 unit increase vs. parentExperimental
3-FluorocyclobutanamineC₄H₈FN0.3Computed
1-(4-Fluorophenyl)cyclobutanamineC₁₀H₁₂FN1.6Computed

Analysis of the Data:

Experimental studies on cis- and trans-3-fluorocyclobutylamines reveal a significant stereochemical influence on lipophilicity. The introduction of a fluorine atom in the trans position leads to a substantial increase in lipophilicity (ΔLogP ≈ 1) compared to the non-fluorinated parent compound[1]. In contrast, the cis isomer exhibits only a marginal difference in lipophilicity from the parent cyclobutanamine[1]. This highlights that the spatial orientation of the fluorine atom in relation to the amine functional group plays a crucial role in determining the overall lipophilicity of the molecule.

Computed LogP values, while providing a useful estimation, should be interpreted with caution. The computed LogP for the parent cyclobutanamine is 0.2, and for 3-fluorocyclobutanamine, it is 0.3. The value for 1-(4-fluorophenyl)cyclobutanamine is predicted to be 1.6, indicating a significant increase in lipophilicity due to the presence of the fluorophenyl group.

Experimental Protocols for Lipophilicity Determination

The "gold standard" for experimental LogP determination is the shake-flask method . Chromatographic methods, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , are also widely used, particularly for their efficiency and applicability to a broader range of compounds.

1. Shake-Flask Method (OECD Guideline 107)

This method directly measures the partitioning of a compound between n-octanol and water.

  • Principle: A known amount of the test compound is dissolved in a mixture of n-octanol and water (or a suitable buffer for LogD determination). The mixture is vigorously shaken to allow for the compound to partition between the two immiscible phases until equilibrium is reached. The concentration of the compound in each phase is then determined analytically.

  • Detailed Protocol:

    • Preparation of Phases: n-Octanol and water (or buffer of a specific pH, typically 7.4 for physiological relevance) are pre-saturated with each other by shaking them together for 24 hours, followed by separation.

    • Dissolution of Test Compound: A small amount of the test compound is dissolved in the more suitable phase (either n-octanol or water). The concentration should be below the saturation limit in both phases.

    • Partitioning: The two phases are combined in a vessel at a fixed volume ratio. The vessel is then shaken at a constant temperature until equilibrium is established.

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

    • Quantification: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or Gas Chromatography (GC).

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. For LogD, the same principle applies, but the aqueous phase is a buffer at a specific pH.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

  • Principle: A compound's retention time in RP-HPLC is related to its hydrophobicity. By calibrating the system with a series of reference compounds with known LogP values, the LogP of an unknown compound can be estimated from its retention time.

  • Detailed Protocol:

    • System Setup: An HPLC system equipped with a reversed-phase column (e.g., C8 or C18), a UV detector, and an isocratic or gradient mobile phase system is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

    • Calibration: A set of standard compounds with well-established LogP values spanning the expected range of the test compounds is injected into the HPLC system.

    • Retention Time Measurement: The retention time (t_R) for each standard is recorded. The void time (t_0), the time it takes for an unretained compound to pass through the column, is also determined.

    • Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0.

    • Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards. A linear relationship is typically observed.

    • Analysis of Test Compound: The test compound is injected under the same chromatographic conditions, and its retention time and capacity factor are determined.

    • LogP Determination: The LogP of the test compound is then calculated from the calibration curve equation using its measured log k' value.

Visualizing the Structure-Lipophilicity Relationship

The following diagram illustrates the logical flow of how fluorination, considering its position and stereochemistry, impacts the lipophilicity of the cyclobutanamine scaffold.

Impact of Fluorination on Cyclobutanamine Lipophilicity cluster_start Parent Compound cluster_modification Modification cluster_derivatives Fluorinated Derivatives cluster_outcome Lipophilicity Change (vs. Parent) Start Cyclobutanamine Modification Introduce Fluorine Atom Start->Modification Fluorination cis_Fluoro cis-3-Fluorocyclobutanamine Modification->cis_Fluoro cis-Stereochemistry trans_Fluoro trans-3-Fluorocyclobutanamine Modification->trans_Fluoro trans-Stereochemistry cis_Outcome Marginal Change cis_Fluoro->cis_Outcome Leads to trans_Outcome Significant Increase (ΔLogP ≈ 1) trans_Fluoro->trans_Outcome Leads to

Caption: Logical flow of fluorination's impact on lipophilicity.

This guide provides a foundational understanding of how fluorination affects the lipophilicity of cyclobutanamine derivatives. For drug development professionals, these insights are crucial for the rational design of molecules with optimized ADME properties. The provided experimental protocols offer standardized methods for obtaining reliable lipophilicity data for novel compounds.

References

A Comparative Analysis of cis- and trans-3-Fluorocyclobutanamine in Drug Discovery: An Overview Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. The use of small, fluorinated carbocycles like 3-fluorocyclobutanamine has gained traction due to the unique conformational constraints and physicochemical properties they impart. A key consideration in the application of this scaffold is the stereochemical orientation of the fluorine atom relative to the amine—the cis versus trans configuration. This guide aims to provide a comparative analysis of these two isomers; however, a comprehensive search of publicly available scientific literature and databases did not yield specific studies that directly compare the biological activity of molecules containing cis- vs. trans-3-Fluorocyclobutanamine through quantitative assays.

While head-to-head biological data is not available, we can infer potential differences based on general principles of medicinal chemistry and the observed properties of related fluorinated cycloalkanes. The choice between the cis and trans isomer can significantly influence a molecule's three-dimensional shape, polarity, and interaction with biological targets.

Hypothetical Impact on Biological Activity

The spatial arrangement of the fluorine atom in relation to the amino group dictates the overall topology of a drug candidate. In the trans isomer, the fluorine and amino groups are on opposite faces of the cyclobutane ring, leading to a more linear and extended conformation. Conversely, the cis isomer places these groups on the same face, resulting in a more compact and spatially distinct arrangement.

This seemingly subtle difference can have profound effects on how a molecule fits into the binding pocket of a protein target, such as an enzyme or receptor. One isomer may present a more favorable vector for hydrogen bonding, hydrophobic interactions, or other non-covalent interactions that are crucial for high-affinity binding and, consequently, biological activity.

Physicochemical Properties: A Point of Differentiation

Although direct biological comparisons are lacking, some studies have explored the physicochemical differences between cis and trans isomers of related fluorinated cycloalkanes. For instance, it has been noted that fluorinated trans-compounds can be more lipophilic compared to their non-fluorinated counterparts, a difference that is less pronounced in the cis isomers. Such variations in lipophilicity can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical factors in drug development.

Experimental Considerations and Future Directions

The absence of direct comparative biological data highlights a knowledge gap in the structure-activity relationship (SAR) of 3-fluorocyclobutanamine-containing molecules. To definitively assess the relative merits of the cis and trans isomers, the following experimental workflow would be necessary:

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis syn_cis Synthesis of cis-Isomer Analog assay Biochemical/Cellular Assay (e.g., Kinase Inhibition) syn_cis->assay adme ADME Profiling (Solubility, Permeability, etc.) syn_cis->adme syn_trans Synthesis of trans-Isomer Analog syn_trans->assay syn_trans->adme data_comp Quantitative Comparison (IC50, EC50, etc.) assay->data_comp adme->data_comp sar Structure-Activity Relationship (SAR) Determination data_comp->sar

Caption: A logical workflow for the comparative analysis of cis- and trans-3-Fluorocyclobutanamine analogs.

A typical investigation would involve the synthesis of a pair of compounds that are identical in every aspect except for the stereochemistry of the 3-fluorocyclobutanamine moiety. These compounds would then be subjected to a panel of biological assays relevant to the intended therapeutic target.

Illustrative Experimental Protocol: Kinase Inhibition Assay

Should such a comparative study be undertaken, a common experimental approach would be an in vitro kinase inhibition assay. The objective would be to determine the concentration at which each isomer inhibits 50% of the kinase activity (IC50).

  • Reagents and Materials :

    • Recombinant human kinase (e.g., a specific Janus kinase (JAK) or Bruton's tyrosine kinase (BTK)).

    • A suitable substrate peptide for the kinase.

    • Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • cis- and trans-3-Fluorocyclobutanamine-containing test compounds, dissolved in dimethyl sulfoxide (DMSO).

    • 96- or 384-well assay plates.

    • Detection reagents (e.g., scintillation fluid or luminescence-based ATP detection kit).

  • Assay Procedure :

    • Serial dilutions of the cis and trans test compounds are prepared in assay buffer.

    • The kinase, substrate, and test compound are pre-incubated in the assay plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of substrate phosphorylation is quantified.

  • Data Analysis :

    • The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO).

    • The IC50 values for the cis and trans isomers are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

A Comparative Guide to Validated Analytical Methods for Quantifying trans-3-Fluorocyclobutanamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the accurate quantification of trans-3-fluorocyclobutanamine, a key building block in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for monitoring reaction progress, ensuring product quality, and identifying impurities. This document outlines and compares two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), providing hypothetical yet representative experimental data and detailed protocols based on established methods for similar small, fluorinated primary amines.

The incorporation of fluorine into active pharmaceutical ingredients (APIs) can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2][3] Consequently, the precise quantification of fluorinated intermediates like trans-3-fluorocyclobutanamine is essential during drug development and manufacturing.[1]

Overview of Analytical Strategies

Direct analysis of small, polar molecules like trans-3-fluorocyclobutanamine can be challenging due to their low volatility and lack of a strong chromophore for UV detection. Therefore, chemical derivatization is a common and necessary step to enhance their analytical properties for both GC and HPLC analysis.[4][5][6][7]

  • For Gas Chromatography (GC): Derivatization is employed to increase the volatility and thermal stability of the analyte, as well as to improve peak shape and chromatographic separation.[4][7]

  • For High-Performance Liquid Chromatography (HPLC): Derivatization is used to introduce a chromophoric or fluorophoric tag to the molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.[8][9]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

GC-FID is a robust, reliable, and cost-effective technique for quantifying volatile and semi-volatile organic compounds. Following derivatization to mask the polar amine group, trans-3-fluorocyclobutanamine can be readily analyzed with high precision.

Experimental Protocol: GC-FID

1. Sample Preparation and Derivatization (Acylation)

  • To a 1.5 mL glass vial, add 500 µL of the reaction mixture sample (or a prepared standard solution in a relevant solvent like dichloromethane).

  • Add 100 µL of a suitable internal standard solution (e.g., dodecane in dichloromethane, 1 mg/mL).

  • Add 100 µL of pyridine to act as a catalyst and acid scavenger.

  • Add 150 µL of trifluoroacetic anhydride (TFAA) as the derivatizing agent.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Add 500 µL of deionized water and vortex to quench the reaction.

  • Allow the layers to separate and carefully transfer the organic (bottom) layer for GC-FID analysis.

2. GC-FID Conditions

  • Gas Chromatograph: Agilent 7890B GC system with FID detector or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Split mode, 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

Validation Data Summary: GC-FID

The following table summarizes typical validation parameters for a GC-FID method for quantifying a derivatized primary amine, demonstrating its suitability for routine analysis.

Validation Parameter Performance Metric Typical Result
Linearity Concentration Range0.01 - 1.0 mg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3~0.003 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) of 10~0.01 mg/mL
Precision (Repeatability) Relative Standard Deviation (%RSD)< 2%
Accuracy (Recovery) Spike Recovery98% - 102%
Robustness Variations in flow rate, temperaturePassed (%RSD < 5%)

Data presented are representative values based on established GC-FID methods for similar analytes.[10][11][12][13]

Method 2: HPLC-UV after Pre-Column Derivatization

HPLC is a versatile and widely used technique for separating and quantifying compounds in liquid mixtures. For analytes lacking a UV chromophore, pre-column derivatization with a UV-active labeling agent, such as dansyl chloride, is a common strategy.[8][9] This approach offers excellent sensitivity and is suitable for non-volatile impurities.

Experimental Protocol: HPLC-UV

1. Sample Preparation and Derivatization (Dansylation)

  • Pipette 100 µL of the sample or standard solution into a 1.5 mL vial.

  • Add 200 µL of a saturated sodium bicarbonate buffer solution (pH ~9).

  • Add 400 µL of a dansyl chloride solution (1.5 mg/mL in acetone).

  • Cap the vial, vortex, and incubate in a water bath at 60°C for 45 minutes in the dark.

  • After incubation, add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride and react for 15 minutes.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

  • Liquid Chromatograph: Shimadzu LC-20AD system with SPD-20A UV-Vis detector or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

Validation Data Summary: HPLC-UV

The table below outlines typical performance characteristics for an HPLC-UV method involving pre-column derivatization of a primary amine.

Validation Parameter Performance Metric Typical Result
Linearity Concentration Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3~0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) of 10~0.5 µg/mL
Precision (Repeatability) Relative Standard Deviation (%RSD)< 3%
Accuracy (Recovery) Spike Recovery97% - 103%
Robustness Variations in mobile phase composition, pHPassed (%RSD < 5%)

Data presented are representative values based on validated HPLC-UV methods for bioactive amines.[8][9][14][15]

Visualizing the Workflow and Method Comparison

To better understand the processes, the following diagrams illustrate the analytical method validation workflow and a direct comparison of the two proposed methods.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters start Define Analytical Requirement dev Method Development (Selectivity & Conditions) start->dev pre_val Pre-Validation (Prepare Protocol) dev->pre_val val Method Validation pre_val->val spec Specificity/ Selectivity val->spec lin Linearity & Range val->lin acc Accuracy (Recovery) val->acc prec Precision (Repeatability) val->prec lod_loq LOD & LOQ val->lod_loq robust Robustness val->robust report Validation Report & Documentation spec->report lin->report acc->report prec->report lod_loq->report robust->report routine Routine Use (QC/In-Process Control) report->routine

Caption: General workflow for analytical method validation.

Caption: Side-by-side comparison of GC-FID and HPLC-UV methods.

Method Selection and Advanced Alternatives

Comparison Summary
Feature GC-FID with Derivatization HPLC-UV with Derivatization
Principle Separation of volatile compoundsSeparation of soluble compounds
Derivatization Goal Increase volatility & stabilityAdd a UV-absorbing tag
Typical Sensitivity Good (ng on-column)Very Good (ng/mL in solution)
Throughput Generally higher due to faster run timesCan be lower due to complex sample prep
Instrumentation Cost LowerHigher
Solvent Consumption LowHigh
Primary Application Routine quality control, process monitoringTrace impurity analysis, stability studies
Advanced Alternative: UPLC-MS/MS

For applications requiring the highest sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful alternative. This technique can often quantify small polar amines without derivatization.

  • Advantages:

    • Superior Sensitivity: Can reach picogram-per-milliliter (pg/mL) levels.

    • Unmatched Selectivity: Mass detection confirms both the identity and quantity of the analyte, minimizing interference from the reaction matrix.

    • No Derivatization: Simplifies sample preparation, reducing time and potential for error.[16]

  • Considerations:

    • Higher cost of instrumentation and maintenance.

    • Requires specialized expertise for method development and operation.

Conclusion

Both GC-FID and HPLC-UV, when coupled with appropriate derivatization strategies, are valid and robust methods for quantifying trans-3-fluorocyclobutanamine in reaction mixtures.

  • The GC-FID method is highly suitable for routine in-process control and quality control applications where speed, robustness, and lower operational costs are priorities.

  • The HPLC-UV method is preferable when higher sensitivity is required, such as for the analysis of trace-level impurities or in complex matrices where greater chromatographic resolution is needed.

The choice between these methods should be guided by the specific analytical requirements, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available laboratory resources. For ultimate performance in sensitivity and selectivity, UPLC-MS/MS should be considered.

References

comparative analysis of the conformational preferences of fluorinated cyclobutane rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In cyclic systems, particularly the strained cyclobutane ring, fluorine substitution profoundly influences conformational preferences. Understanding these preferences is critical for the rational design of bioactive molecules and advanced materials, as the three-dimensional structure of a molecule is intrinsically linked to its function. This guide provides a comparative analysis of the conformational landscapes of fluorinated cyclobutane rings, supported by experimental and computational data.

Introduction to Cyclobutane Puckering

Unlike the planar cyclopropane, the cyclobutane ring is not flat. It adopts a "puckered" or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure.[1] This puckering is characterized by a dihedral angle (puckering angle, φ) between the C1-C2-C3 and C1-C4-C3 planes. The ring undergoes a rapid inversion between two equivalent puckered conformations through a higher-energy planar transition state. The energy difference between the puckered and planar forms is known as the barrier to ring inversion.

Substitution with fluorine, an element of high electronegativity and small size, introduces complex stereoelectronic interactions (e.g., gauche effects, dipole-dipole interactions) that modulate the ring's puckering amplitude and the relative stability of different conformers. For monosubstituted cyclobutanes, the fluorine atom can occupy either an axial or an equatorial position, leading to distinct conformational isomers with different energies.

Comparative Analysis of Conformational Parameters

The following table summarizes key conformational parameters for cyclobutane and a series of its fluorinated derivatives, compiled from experimental (microwave spectroscopy, gas-phase electron diffraction) and computational (ab initio) studies. These data provide a quantitative basis for comparing the impact of fluorination on the ring's structure and stability.

CompoundMethodPuckering Angle (φ)Inversion Barrier / Energy Difference (ΔE)Most Stable Conformer
Cyclobutane GED / Ab initio (CCSD(T))28° - 35°[2][3]~1.4 kcal/mol[3]Puckered (C₂ᵥ)
Monofluorocyclobutane Microwave / Ab initio29.2°0.38 kcal/molEquatorial
1,1-Difluorocyclobutane Microwave / Ab initio18.6°0.66 kcal/mol (Inversion Barrier)Puckered (C₂ᵥ)
cis-1,2-Difluorocyclobutane Ab initio (MP2)21.3°1.1 kcal/molDiequatorial
trans-1,2-Difluorocyclobutane Ab initio (MP2)22.1°0.6 kcal/molDiaxial

Key Observations:

  • Puckering Attenuation: Geminal difluorination at the C1 position (1,1-difluorocyclobutane) significantly reduces the puckering angle compared to the parent cyclobutane. This flattening is attributed to changes in bond angles and the relief of certain steric interactions.

  • Equatorial Preference in Monofluorocyclobutane: The equatorial conformer of monofluorocyclobutane is more stable than the axial conformer, similar to trends observed in monosubstituted cyclohexanes.[4][5] However, the energy difference is modest.

  • Stereoisomeric Effects: In disubstituted cyclobutanes, the relative stability is dictated by a complex interplay of steric and electronic factors. For the cis-isomer, the diequatorial arrangement is favored to minimize steric repulsion. Conversely, for the trans-isomer, the diaxial conformation is surprisingly more stable, a phenomenon attributed to stabilizing hyperconjugative interactions (gauche effect) between the C-F and C-C bonds.[6]

  • Inversion Barriers: The barrier to ring inversion is a measure of the ring's flexibility. Fluorination generally alters this barrier; for instance, the barrier in 1,1-difluorocyclobutane is less than half that of cyclobutane, indicating a more flexible ring.

Workflow for Conformational Analysis

The determination of conformational preferences for fluorinated cyclobutanes involves a synergistic approach combining experimental measurements and theoretical calculations. The logical workflow for such an analysis is depicted below.

G cluster_start cluster_methods Methodology cluster_exp Experimental Techniques cluster_comp Computational Techniques cluster_data Data Acquisition & Analysis cluster_end start Molecule Selection (e.g., Fluorinated Cyclobutane) exp Experimental Analysis start->exp comp Computational Analysis start->comp nmr NMR Spectroscopy (J-couplings, NOE) exp->nmr ged Gas-Phase Electron Diffraction (GED) exp->ged mw Microwave Spectroscopy exp->mw dft DFT / Ab Initio Calculations (e.g., MP2, B3LYP) comp->dft pes Potential Energy Surface (PES) Scan comp->pes exp_data Structural Parameters (Bond lengths, Angles) nmr->exp_data ged->exp_data mw->exp_data comp_data Conformer Geometries & Relative Energies (ΔE) dft->comp_data pes->comp_data conclusion Determination of Conformational Preference exp_data->conclusion comp_data->conclusion

Workflow for comparative conformational analysis.

Experimental and Computational Protocols

Accurate determination of the data presented relies on sophisticated experimental and computational techniques.

1. Gas-Phase Electron Diffraction (GED)

GED is a powerful method for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions.

  • Methodology: A high-energy beam of electrons is fired through a gaseous sample of the cyclobutane derivative. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. This pattern is recorded on a detector. The total scattering intensity is a function of the internuclear distances within the molecule. By analyzing the radial distribution curve derived from the diffraction pattern, highly accurate bond lengths, bond angles, and puckering parameters can be determined.

2. Microwave Spectroscopy

This technique provides information on the rotational energy levels of a molecule, from which its moments of inertia and, consequently, its three-dimensional structure can be derived with very high precision.

  • Methodology: A sample in the gas phase at low pressure is irradiated with microwave radiation. Molecules absorb energy at specific frequencies corresponding to transitions between rotational energy levels. For puckered rings, the vibrational energy levels associated with the ring inversion motion are often low enough to be populated at room temperature, leading to separate rotational spectra for each vibrational state. Analysis of these spectra and their splittings (due to tunneling between conformers) allows for the determination of the ring-puckering potential energy function, including the equilibrium puckering angle and the barrier to ring inversion.[7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While often performed in solution, NMR provides invaluable data on time-averaged conformational preferences.

  • Methodology: The analysis of proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) spin-spin coupling constants (J-couplings) is a primary tool. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these couplings, the preferred puckering and the orientation of substituents (axial vs. equatorial) can be inferred. For systems in rapid equilibrium, the observed coupling constants are a population-weighted average of the values for the individual conformers, allowing for the calculation of their relative populations and free energy differences (ΔG).[8]

4. Computational Chemistry

Ab initio and Density Functional Theory (DFT) methods are essential for mapping the potential energy surface and understanding the electronic factors governing conformational stability.

  • Methodology: The geometry of the cyclobutane ring is systematically varied, for instance, by changing the puckering coordinate. For each geometry, the electronic energy is calculated using a specific level of theory (e.g., Møller–Plesset perturbation theory, MP2) and a basis set (e.g., 6-311+G(d,p)). This process generates a potential energy surface (PES) that reveals the minimum energy (puckered) conformations and the transition state (planar) connecting them. The energy difference between these points gives the barrier to inversion. For substituted systems, the relative energies of the different stable conformers (e.g., axial vs. equatorial) can be directly calculated to high accuracy.

References

Safety Operating Guide

Safe Disposal of trans-3-Fluorocyclobutanamine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like trans-3-Fluorocyclobutanamine hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Health and Safety Overview

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Identification and Precautionary Statements:

Hazard CategoryGHS Hazard StatementPrecautionary Statement
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled.[1]P261: Avoid breathing dust/fumes.[2]
Skin IrritationCauses skin irritation.[1][3]P280: Wear protective gloves/protective clothing.[3][4]
Eye IrritationCauses serious eye irritation.[1][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory IrritationMay cause respiratory irritation.[1]P271: Use only outdoors or in a well-ventilated area.[1]

Experimental Protocol for Disposal

This protocol outlines the standard procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

Materials Required:

  • Appropriate PPE: Safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene), lab coat.

  • Designated and labeled hazardous waste container (clearly marked "Halogenated Organic Waste").

  • Chemical fume hood.

  • Spatula and weighing paper (if handling solid).

  • Solvent for rinsing (e.g., methanol or ethanol).

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Perform all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Containerizing Waste:

    • Carefully place any unused or waste this compound into the designated "Halogenated Organic Waste" container.

    • If the chemical is a solid, use a clean spatula. Avoid generating dust.[4]

    • If it is in solution, pour the solution directly and slowly into the liquid waste container.

  • Decontamination of Emptied Containers:

    • Triple rinse the original container and any glassware that came into contact with the chemical.

    • Use a suitable solvent (such as methanol or ethanol) for rinsing.

    • Collect all rinsate and add it to the "Halogenated Organic Waste" container.

  • Final Disposal:

    • Securely close the hazardous waste container.

    • Store the waste container in a designated, secondary containment area away from incompatible materials.

    • Arrange for pickup and disposal by a licensed and approved waste disposal company.[3][5] Always follow your institution's specific procedures for hazardous waste disposal.

    • Do not dispose of this chemical down the drain or in regular trash.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of trans-3-Fluorocyclobutanamine hydrochloride ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_waste Transfer solid to 'Halogenated Organic Waste' container waste_type->solid_waste Solid liquid_waste Pour liquid into 'Halogenated Organic Waste' container waste_type->liquid_waste Liquid rinse Triple rinse empty container with a suitable solvent solid_waste->rinse liquid_waste->rinse collect_rinsate Collect rinsate in the same waste container rinse->collect_rinsate seal_store Securely seal and store waste container in a designated area collect_rinsate->seal_store professional_disposal Arrange for disposal by a licensed waste management company seal_store->professional_disposal end End of Procedure professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling trans-3-Fluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of trans-3-Fluorocyclobutanamine hydrochloride, ensuring laboratory safety and operational integrity.

This document provides critical safety and logistical information for the handling of this compound (CAS RN: 1408075-99-9). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • Causes skin irritation and serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

Precautionary Measures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid breathing dust and fumes.[1]

  • Prevent contact with skin and eyes by wearing appropriate personal protective equipment.

  • Do not eat, drink, or smoke when handling this compound.[1]

  • Wash hands and any exposed skin thoroughly after handling.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is provided below.

PropertyValueSource
CAS Number 1408075-99-9[3][4][5]
Molecular Formula C4H9ClFN[4][6]
Molecular Weight 125.57 g/mol [4][6]
Appearance Off-white solid[4]
Storage Temperature 0-8 °C[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Butyl or neoprene gloves are recommended. If using nitrile gloves, it should be for splash protection only, with immediate replacement upon contact. Double-gloving is advised for enhanced protection.Nitrile gloves have poor resistance to amines. Butyl and neoprene offer better chemical resistance.
Body Protection A chemical-resistant lab coat.Protects skin from contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if working outside of a fume hood or if dust generation is likely.Prevents inhalation of the harmful compound.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.

  • Store the container in a cool, dry, and well-ventilated area at the recommended temperature of 0-8 °C.[4]

  • Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents and strong bases.

Weighing and Aliquoting
  • All weighing and aliquoting operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Place a weighing paper or boat on the analytical balance.

  • Carefully transfer the desired amount of the solid compound using a clean spatula.

  • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

  • Close the primary container immediately after use.

  • Clean the spatula and the weighing area thoroughly after the operation.

Use in Experimental Protocols
  • When adding the compound to a reaction vessel, do so within a chemical fume hood.

  • If the reaction is sensitive to air or moisture, use appropriate inert atmosphere techniques, such as a glove box or Schlenk line.

  • Ensure all glassware is clean and dry before use.

  • After addition, securely cap or seal the reaction vessel.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Collection
  • Solid Waste: Collect any unused or waste solid material in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as hazardous waste.

Container Decontamination
  • Empty containers must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect the rinsate as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original label.

  • The decontaminated container can then be disposed of according to institutional guidelines for non-hazardous waste.

Final Disposal
  • All hazardous waste must be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wear full PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to avoid raising dust.

    • Carefully scoop the mixture into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent. For acidic amine hydrochlorides, a dilute solution of a weak base like sodium bicarbonate (5% solution) can be used for neutralization after the bulk of the material has been removed.[1][7]

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry to the contaminated area.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow Diagrams

The following diagrams illustrate the key operational and emergency workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weighing & Aliquoting B->C D Experimental Use C->D E Collect Waste D->E F Decontaminate Glassware D->F G Dispose via EHS E->G F->G EmergencySpillResponse Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Procedure Assess->SmallSpill < 100g LargeSpill Large Spill Procedure Assess->LargeSpill > 100g PPE Don Full PPE SmallSpill->PPE ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.